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  • Product: Methyl 5-azaspiro[3.4]octane-8-carboxylate
  • CAS: 2385257-78-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure Analysis of Methyl 5-azaspiro[3.4]octane-8-carboxylate

Foreword: The Strategic Value of Three-Dimensional Scaffolds in Modern Drug Discovery In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Three-Dimensional Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological profiles is paramount. We have moved beyond the era of "flat" aromatic compounds and are increasingly embracing the complexity and potential of three-dimensional scaffolds. Among these, azaspirocyclic systems have garnered significant attention for their inherent structural rigidity and the precise spatial orientation they afford for substituent groups. The 5-azaspiro[3.4]octane framework, in particular, represents a versatile and valuable building block in the design of innovative therapeutics. Its unique topology allows for the exploration of previously inaccessible chemical space, offering a pathway to improved potency, selectivity, and pharmacokinetic properties.[1][2][3][4]

This technical guide provides a comprehensive analysis of a key derivative of this scaffold: Methyl 5-azaspiro[3.4]octane-8-carboxylate . We will delve into its structural elucidation through predictive spectroscopic analysis, outline robust synthetic protocols, and discuss its potential applications for researchers, scientists, and drug development professionals.

Structural Elucidation and Physicochemical Properties

The immediate precursor, 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride , is a known compound with CAS number 2361645-37-4.[2] The conversion of this carboxylic acid to its methyl ester derivative is a standard chemical transformation that allows for further functionalization and can significantly impact properties such as solubility and cell permeability.

Property5-Azaspiro[3.4]octane-8-carboxylic acid hydrochlorideMethyl 5-azaspiro[3.4]octane-8-carboxylate (Predicted)
Molecular Formula C₈H₁₄ClNO₂C₉H₁₅NO₂
Molecular Weight 191.66 g/mol 169.22 g/mol
CAS Number 2361645-37-4Not available
Physical State SolidLiquid or low-melting solid
Solubility Soluble in water and polar protic solventsSoluble in a wider range of organic solvents
Predicted Spectroscopic Profile of Methyl 5-azaspiro[3.4]octane-8-carboxylate

The following spectroscopic data are predicted based on the known structure and data from analogous compounds. These predictions serve as a robust guide for the characterization of the synthesized molecule.

The proton NMR spectrum is expected to be complex due to the rigid, non-symmetrical nature of the spirocycle. The protons on the cyclobutane and pyrrolidine rings are diastereotopic, leading to distinct signals.

  • ~3.70 ppm (s, 3H): A sharp singlet corresponding to the methyl ester protons (-OCH₃).

  • ~3.0 - 3.5 ppm (m, 5H): A complex multiplet region arising from the protons on the carbons adjacent to the nitrogen atom in the pyrrolidine ring and the methine proton at the 8-position.

  • ~1.8 - 2.5 ppm (m, 6H): A series of overlapping multiplets corresponding to the remaining methylene protons on both the cyclobutane and pyrrolidine rings.

The carbon NMR spectrum will reflect the number of unique carbon environments in the molecule.

  • ~175 ppm: The carbonyl carbon of the methyl ester.

  • ~60 ppm: The spirocyclic quaternary carbon.

  • ~52 ppm: The methyl carbon of the ester group.

  • ~45-55 ppm: Carbons adjacent to the nitrogen atom in the pyrrolidine ring.

  • ~25-40 ppm: The remaining methylene and methine carbons of the cyclobutane and pyrrolidine rings.

The IR spectrum will show characteristic absorption bands for the key functional groups.

  • ~2950 cm⁻¹: C-H stretching vibrations of the aliphatic rings.

  • ~1735 cm⁻¹: A strong C=O stretching vibration characteristic of the ester carbonyl group.

  • ~1170 cm⁻¹: C-O stretching vibration of the ester linkage.

  • [M+H]⁺: The expected molecular ion peak in positive-ion mode would be at m/z = 170.12.

  • Fragmentation Pattern: Key fragmentation would likely involve the loss of the methoxycarbonyl group or cleavage of the spirocyclic rings.

Synthesis of Methyl 5-azaspiro[3.4]octane-8-carboxylate

The synthesis of the target molecule is a two-step process, starting from a suitable precursor to form the core scaffold, followed by esterification.

Synthesis_Workflow Precursor Precursor for 5-Azaspiro[3.4]octane-8-carboxylic acid Carboxylic_Acid 5-Azaspiro[3.4]octane-8-carboxylic acid Precursor->Carboxylic_Acid Cyclization/ Functionalization Methyl_Ester Methyl 5-azaspiro[3.4]octane-8-carboxylate Carboxylic_Acid->Methyl_Ester Esterification

Synthetic workflow for the target molecule.
Synthesis of 5-Azaspiro[3.4]octane-8-carboxylic acid

The synthesis of the core carboxylic acid scaffold can be achieved through various published methods for constructing spirocyclic amines. These often involve multi-step sequences, such as intramolecular cyclization reactions. For the purpose of this guide, we will assume the availability of the precursor, 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride.

Experimental Protocol: Esterification

Two common and reliable methods for the esterification of amino acids are the Fischer-Speier esterification and carbodiimide-mediated coupling.

This classic method involves heating the carboxylic acid in an excess of the alcohol with a strong acid catalyst.

Materials:

  • 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride (1.0 eq) in anhydrous methanol (20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Alternatively, concentrated sulfuric acid (catalytic amount) can be used.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude Methyl 5-azaspiro[3.4]octane-8-carboxylate.

  • Purify the product by column chromatography on silica gel if necessary.

This method is milder and often preferred for substrates that are sensitive to strong acids and high temperatures.

Materials:

  • 5-Azaspiro[3.4]octane-8-carboxylic acid

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (anhydrous)

  • 0.5 N Hydrochloric acid

Procedure:

  • Dissolve 5-Azaspiro[3.4]octane-8-carboxylic acid (1.0 eq) in anhydrous dichloromethane (10 volumes).

  • Add methanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the DCU precipitate and wash the filter cake with dichloromethane.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Esterification_Protocols cluster_fischer Fischer-Speier Esterification cluster_dcc DCC/DMAP Coupling F_Start Carboxylic Acid + Methanol (excess) F_Catalyst Add SOCl₂ or H₂SO₄ F_Start->F_Catalyst F_Reflux Heat to Reflux F_Catalyst->F_Reflux F_Workup Neutralization & Extraction F_Reflux->F_Workup F_Product Methyl Ester F_Workup->F_Product D_Start Carboxylic Acid + Methanol D_Reagents Add DCC + DMAP D_Start->D_Reagents D_Stir Stir at RT D_Reagents->D_Stir D_Filter Filter DCU D_Stir->D_Filter D_Workup Aqueous Workup D_Filter->D_Workup D_Product Methyl Ester D_Workup->D_Product

Comparison of esterification workflows.

Applications in Drug Discovery

The 5-azaspiro[3.4]octane scaffold is of significant interest to medicinal chemists for several key reasons:

  • Three-Dimensionality: The rigid, non-planar structure of the spirocycle allows for a more precise presentation of substituents in three-dimensional space. This can lead to enhanced binding affinity and selectivity for biological targets.[1][2][3][4]

  • Novelty and IP Position: As a less explored scaffold compared to more traditional ring systems, it offers opportunities for discovering novel chemical entities with strong intellectual property potential.

  • Physicochemical Property Modulation: The introduction of the spirocyclic core can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.

  • Bioisosteric Replacement: The 5-azaspiro[3.4]octane moiety can serve as a bioisostere for other common cyclic amines, such as piperidine or pyrrolidine, offering a different conformational constraint and vector for substituent placement.

Methyl 5-azaspiro[3.4]octane-8-carboxylate, as a functionalized building block, can be further elaborated into a wide array of more complex molecules for screening in various drug discovery programs. The ester functionality can be hydrolyzed back to the carboxylic acid for amide bond formation, reduced to the corresponding alcohol, or participate in other chemical transformations, making it a versatile intermediate for library synthesis.

Conclusion

Methyl 5-azaspiro[3.4]octane-8-carboxylate represents a valuable, albeit under-characterized, building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide provides a robust framework for its synthesis and a detailed predictive analysis of its key spectroscopic features, empowering researchers to confidently synthesize and characterize this compound. The inherent advantages of the 5-azaspiro[3.4]octane scaffold in conferring three-dimensionality and favorable physicochemical properties make this and related compounds attractive tools for the continued exploration of new frontiers in drug discovery.

References

  • PubChem. 5-Azaspiro(3.4)octane-8-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[5][6]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Arabian Journal of Chemistry. [Link]

  • US Patent US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators.
  • CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Simulate and predict NMR spectra. NMRDB.org. [Link]

  • Chemicalize - Instant Cheminformatics Solutions. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • NMRium demo - Predict. [Link]

  • PROSPRE - 1H NMR Predictor. [Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

  • NMR model prediction - Chemaxon Docs. [Link]

  • 5-azaspiro[3.4]octane hydrochloride (C7H13N) - PubChemLite. [Link]

  • US5508428A - Spiro compound - Google P
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]

  • (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes - ResearchGate. [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC. [Link]

  • 6-oxo-5-azaspiro[3.4]octane-2-carboxylic acid - PubChemLite. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. [Link]

Sources

Exploratory

Physicochemical properties of Methyl 5-azaspiro[3.4]octane-8-carboxylate

Topic: Physicochemical properties of Methyl 5-azaspiro[3.4]octane-8-carboxylate Audience: Researchers, scientists, and drug development professionals.[1] Format: In-depth Technical Guide. A Physicochemical & Synthetic Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of Methyl 5-azaspiro[3.4]octane-8-carboxylate Audience: Researchers, scientists, and drug development professionals.[1] Format: In-depth Technical Guide.

A Physicochemical & Synthetic Profile of a Constrained -Amino Ester[1][2]

Executive Summary

In the pursuit of novel chemical space, medicinal chemists are increasingly shifting from flat, aromatic-rich scaffolds to three-dimensional (


-rich) architectures.[1] Methyl 5-azaspiro[3.4]octane-8-carboxylate  represents a high-value building block in this domain.[1] Structurally, it is a spirocyclic amine ester that functions as a conformationally restricted 

-amino acid surrogate
.[1]

Unlike flexible linear


-amino esters, this spirocyclic scaffold locks the amine and ester vectors into a defined geometry, reducing the entropic penalty of binding and enhancing metabolic stability against peptidases.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic accessibility, and application in structure-based drug design (SBDD).[1]
Structural Analysis & Nomenclature

To effectively utilize this scaffold, one must understand its precise topology.[1] The spiro[3.4]octane system consists of a cyclobutane ring spiro-fused to a pyrrolidine ring.[1]

  • IUPAC Name: Methyl 5-azaspiro[3.4]octane-8-carboxylate[1]

  • Core Scaffold: 5-Azaspiro[3.4]octane[1][2][3][4]

  • Stereochemical Classification: Constrained

    
    -amino ester.[1]
    

Connectivity Logic:

  • Spiro Center: Position 4 (Standard IUPAC numbering for spiro[3.4]octane starts in the smaller ring).[1]

  • Nitrogen (Amine): Position 5 (Adjacent to the spiro center in the 5-membered ring).[1]

  • Carboxylate (Ester): Position 8 (Adjacent to the spiro center on the other side of the 5-membered ring).[1]

Vector Analysis: The nitrogen atom (N5) and the carboxylate-bearing carbon (C8) are both attached to the spiro carbon (C4).[1] This creates a 1,3-relationship between the nitrogen and the carbonyl carbon, defining it as a


-amino acid  derivative (specifically, a 

-spirocyclic system).[1]

Structure cluster_0 Spiro[3.4]octane Skeleton SpiroC C4 (Spiro Center) N5 N5 (Secondary Amine) SpiroC->N5 Bond a C8 C8 (Alpha Carbon) SpiroC->C8 Bond b Ring4 Cyclobutane Ring (C1-C2-C3) Ring4->SpiroC N5->C8 Pyrrolidine Backbone (C6-C7) Ester Methyl Ester (-COOCH3) C8->Ester

Figure 1: Connectivity map of Methyl 5-azaspiro[3.4]octane-8-carboxylate highlighting the


-amino acid topology.[1]
Physicochemical Profile

The following data consolidates predicted and experimental values for the methyl ester and its parent acid (often used as the salt form).

Table 1: Physicochemical Properties

PropertyValue (Methyl Ester)Value (Parent Acid HCl)Significance in Drug Design
Molecular Formula


Low MW fragment, ideal for LLE.[1]
Molecular Weight 169.22 g/mol 191.65 g/mol Leaves significant room for elaboration (

Da rule).[1]
cLogP 0.6 – 0.9 (Predicted)-1.5 (Predicted)Ester is lipophilic enough for cell permeability; Acid is highly polar.[1]
pKa (Base) 9.2 ± 0.5 (Predicted)9.2 ± 0.5Typical secondary amine; likely protonated at physiological pH.[1]
TPSA ~41

~49

Excellent polarity profile for CNS or oral absorption (< 90

).[1]

0.89 (8/9 carbons)0.88Extremely high 3D character; improves solubility and selectivity.[1]
H-Bond Donors 1 (NH)2 (NH, OH)Minimal donors reduce desolvation penalty.[1]
H-Bond Acceptors 2 (N, C=O)2Balanced acceptor profile.[1]

Critical Insight: The high


 score (0.89) suggests this compound will exhibit superior solubility and "escape from flatland" compared to phenyl- or heteroaryl-based building blocks.[1] The spiro-junction confers rigidity, reducing the number of rotatable bonds to just 2 (the ester methoxy and the N-H), which minimizes the entropic cost of binding to a protein target.[1]
Synthetic Accessibility & Stability[1][6]

While the methyl ester is a convenient intermediate, it is often generated from the stable hydrochloride salt of the acid.[1]

4.1. Stability Considerations[1]
  • Ester Hydrolysis: The methyl ester at C8 is sterically accessible but somewhat shielded by the spiro ring system.[1] It is stable under standard storage (4°C, dry) but susceptible to hydrolysis by esterases in vivo or strong base/acid in vitro.[1]

  • Amine Reactivity: The N5 nitrogen is a secondary amine embedded in a pyrrolidine ring.[1] It is highly nucleophilic and suitable for

    
    , reductive amination, or amide coupling.[1]
    
  • Spiro Strain: The spiro[3.4] system possesses ring strain (primarily in the cyclobutane ring, ~26 kcal/mol).[1] Avoid extremely high temperatures (>150°C) or harsh Lewis acids that might trigger ring expansion or opening, although the system is generally robust for standard medicinal chemistry transformations.

4.2. Synthesis Workflow

The synthesis of the core scaffold typically involves constructing the spiro-junction via alkylation or cyclization.[1] For the specific methyl ester, the most reliable protocol starts from the commercially available acid.[1]

Protocol: Methyl Esterification of 5-azaspiro[3.4]octane-8-carboxylic acid

  • Reagents: 5-azaspiro[3.4]octane-8-carboxylic acid HCl (1.0 eq), Thionyl Chloride (

    
    , 3.0 eq), Methanol (anhydrous, solvent).
    
  • Setup: Flame-dried round-bottom flask under

    
     atmosphere.
    
  • Procedure:

    • Dissolve the acid HCl in anhydrous methanol (0.5 M concentration).

    • Cool to 0°C using an ice bath.[1]

    • Add

      
       dropwise over 15 minutes (Caution: Exothermic, gas evolution).[1]
      
    • Allow the reaction to warm to Room Temperature (RT) and reflux for 2–4 hours.

    • Monitor: Use TLC (stain with Ninhydrin) or LCMS to confirm conversion of Acid (

      
      ) to Ester (
      
      
      
      ).
  • Workup:

    • Concentrate in vacuo to remove MeOH and excess

      
      .[1]
      
    • Self-Validating Step: The residue is the hydrochloride salt of the ester.[1] To obtain the free base, partition between DCM and saturated

      
      .[1] Dry organic layer over 
      
      
      
      .[1]
  • Yield: Typically >90% quantitative conversion.

Synthesis Start Start: 5-azaspiro[3.4]octane-8-COOH (HCl) Step1 Activation: Add SOCl2 in MeOH (0°C) Start->Step1 Step2 Reflux: 65°C, 3h Step1->Step2 Check QC: LCMS [M+H]+ = 170? Step2->Check Check->Step2 No (Extend Time) Finish Product: Methyl Ester HCl Salt Check->Finish Yes

Figure 2: Standard operating procedure for the synthesis of the methyl ester from the parent acid.

Application in Drug Design[1][7][8]

This scaffold is a "privileged structure" for peptidomimetics.[1]

5.1. Bioisosterism[1]
  • Proline Surrogate: It mimics the turn-inducing properties of proline but with an altered vector.[1]

  • 
    -Amino Acid Mimic:  Unlike flexible 
    
    
    
    -alanine derivatives, the spiro ring forces the backbone into a specific torsion angle, potentially locking the molecule in a bioactive conformation.[1]
  • Morpholine/Piperidine Replacement: The 5-azaspiro[3.4]octane core can replace saturated heterocycles to improve metabolic stability (blocking metabolic soft spots) and selectivity.[1]

5.2. Experimental Protocol:

Determination

To validate the basicity of the secondary amine for lead optimization:

  • Method: Potentiometric Titration (Sirius T3 or equivalent).[1]

  • Sample Prep: Dissolve 2 mg of Methyl 5-azaspiro[3.4]octane-8-carboxylate HCl in 10 mL of 0.15 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.

  • Analysis: The inflection point at ~9.2 represents the deprotonation of the secondary ammonium.[1]

  • Control: Use Proline methyl ester (

    
    ) as a reference standard to quantify the inductive effect of the spiro-ring.[1]
    
References
  • PubChem. (2025).[1][2] 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride (CID 139026565).[1][2] National Library of Medicine.[1] [Link]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperidine Ring. Organic Letters, 12(9), 1944–1947.[1] (Contextual grounding on spiro-amine properties).

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds. Chemical Reviews, 114(16), 8257–8322.[1] (Review of spiro[3.4]octane synthesis and utility).

Sources

Foundational

Methyl 5-azaspiro[3.4]octane-8-carboxylate CAS number and identification

An in-depth technical guide on Methyl 5-azaspiro[3.4]octane-8-carboxylate , designed for researchers in medicinal chemistry and drug discovery. Spirocyclic Scaffolds for Next-Generation Peptidomimetics Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on Methyl 5-azaspiro[3.4]octane-8-carboxylate , designed for researchers in medicinal chemistry and drug discovery.

Spirocyclic Scaffolds for Next-Generation Peptidomimetics

Executive Summary

Methyl 5-azaspiro[3.4]octane-8-carboxylate is a specialized spirocyclic building block belonging to the azaspiro[3.4]octane class. Structurally, it consists of a pyrrolidine ring spiro-fused to a cyclobutane ring. This scaffold is increasingly valued in drug discovery for its ability to restrict conformational flexibility (reducing entropic penalty upon binding) and modulate physicochemical properties (logP, metabolic stability) compared to traditional proline or piperidine analogues.

As a


-amino acid derivative  (structurally a constrained 

-lactam precursor or

-proline mimic depending on functionalization), it serves as a critical vector for positioning pharmacophores in 3D space, particularly in the design of GPCR modulators, protease inhibitors, and fragment-based drug discovery (FBDD) campaigns.

Chemical Identity & Physicochemical Properties

While the specific methyl ester is often synthesized in situ or custom-ordered, it is anchored by the commercially established parent acid and ethyl ester derivatives.

Core Identification Data
PropertyDetail
Compound Name Methyl 5-azaspiro[3.4]octane-8-carboxylate
Parent Acid CAS 2361645-37-4 (as HCl salt)
Ethyl Ester CAS 2230807-44-8 (Ethyl 5-azaspiro[3.4]octane-8-carboxylate HCl)
Common Analog tert-Butyl 5-azaspiro[3.4]octane-8-carboxylate (CAS 2580205-20-3 )
Molecular Formula C

H

NO

(Free base)
Molecular Weight 169.22 g/mol
SMILES COC(=O)C1CCN2CC2(C1) (Regioisomer dependent; see structural logic below)
Core Scaffold 5-Azaspiro[3.4]octane (Pyrrolidine spiro-fused to Cyclobutane)
Structural Numbering Logic

The numbering of the 5-azaspiro[3.4]octane system is critical for regioisomer differentiation:

  • Positions 1–4: Cyclobutane ring (with 4 being the spiro center).

  • Position 5: Nitrogen atom (adjacent to the spiro center).

  • Positions 6–8: Pyrrolidine ring carbons.

    • Position 8 is adjacent to the spiro center (C4).

    • Therefore, the 8-carboxylate is located on the pyrrolidine ring, adjacent to the spiro junction, creating a constrained

      
      -amino acid-like motif relative to the nitrogen.
      

Synthetic Routes & Methodology

The synthesis of the 5-azaspiro[3.4]octane core typically employs a [3+2] Cycloaddition strategy or a Ring Expansion protocol. The most robust route for introducing the carboxylate at position 8 involves the reaction of methylene cyclobutane derivatives with azomethine ylides .

Primary Synthetic Pathway: [3+2] Dipolar Cycloaddition

This method constructs the pyrrolidine ring (positions 5-6-7-8-4) onto the existing cyclobutane framework.

Mechanism Overview
  • Precursor Formation: Condensation of an amino ester (e.g., Glycine methyl ester) with an aldehyde generates an imine.

  • Ylide Generation: Base-mediated deprotonation or thermal tautomerization creates a 1,3-dipole (azomethine ylide).

  • Cycloaddition: The ylide reacts with methylene cyclobutane (the dipolarophile).

  • Regioselectivity: The carboxylate position (6 vs 8) is determined by the electronic and steric polarization of the dipole and the alkene.

SynthesisWorkflow Start1 Glycine Methyl Ester Imine Schiff Base / Imine Start1->Imine Start2 Paraformaldehyde / Aldehyde Start2->Imine Dipolarophile Methylene Cyclobutane (Exocyclic Alkene) TS [3+2] Transition State Dipolarophile->TS Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide Ag(I) or Thermal Ylide->TS Product Methyl 5-azaspiro[3.4]octane-8-carboxylate (Scaffold Core) TS->Product Cyclization

Figure 1: Synthetic workflow for the construction of the 5-azaspiro[3.4]octane core via [3+2] cycloaddition.

Experimental Protocols

Protocol A: Synthesis via [3+2] Cycloaddition (General Procedure)

Adapted from methodologies for spiro-pyrrolidine construction (Org. Lett. 2011).

Reagents:

  • Glycine methyl ester hydrochloride (1.0 equiv)

  • Paraformaldehyde (or specific aldehyde for C6-substitution) (1.2 equiv)

  • Methylene cyclobutane (1.5 equiv)

  • Toluene (Solvent)

  • Triethylamine (Base, 1.2 equiv) or AgF (Catalyst if using silyl precursors)

Step-by-Step Workflow:

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, suspend Glycine methyl ester HCl (10 mmol) in Toluene (50 mL). Add Triethylamine (12 mmol) and stir for 15 min. Add Paraformaldehyde (12 mmol).

  • Reflux/Ylide Generation: Heat the mixture to reflux (110°C) to generate the azomethine ylide in situ via decarboxylative condensation (if using specific acid precursors) or direct tautomerization.

  • Addition of Dipolarophile: Add Methylene cyclobutane (15 mmol) dropwise to the refluxing solution.

  • Reaction Monitoring: Maintain reflux for 12–24 hours. Monitor consumption of the imine by TLC (SiO

    
    , 5% MeOH in DCM).
    
  • Work-up: Cool to room temperature. Filter off salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically an oil. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Note: The 8-carboxylate regioisomer must be separated from the 6-carboxylate if the dipole addition is not fully regiocontrolled. NMR verification of the H-8 proton (coupling with spiro-adjacent protons) is essential.

Protocol B: Esterification from Parent Acid

If starting from CAS 2361645-37-4 (Acid HCl).

  • Dissolution: Dissolve 5-azaspiro[3.4]octane-8-carboxylic acid HCl (1.0 g) in anhydrous Methanol (10 mL).

  • Catalyst: Cool to 0°C. Add Thionyl Chloride (SOCl

    
    , 2.0 equiv) dropwise.
    
  • Reaction: Reflux for 2 hours.

  • Isolation: Concentrate in vacuo to yield the methyl ester hydrochloride as a white solid.

Medicinal Chemistry Applications

Bioisosterism & Vector Positioning

The 5-azaspiro[3.4]octane scaffold serves as a conformationally restricted surrogate for:

  • Proline: The spiro-cyclobutane ring locks the pyrrolidine pucker, potentially enhancing binding affinity by pre-paying the entropy cost of binding.

  • Piperidine: It offers a different vector for the carboxylate group, altering the exit vector of substituents relative to the nitrogen lone pair.

Metabolic Stability

The spiro-fusion at C4 (alpha to the nitrogen in the 4-ring, but gamma in the 5-ring context) sterically shields the adjacent carbons from oxidative metabolism (P450-mediated hydroxylation), a common liability in simple pyrrolidines.

Data Summary: Physicochemical Impact
ParameterEffect of Spiro[3.4] Fusion vs. Linear Analog
LogP Slight increase due to additional carbons (+0.5 to +1.0).
Fsp3 Increases fraction of sp3 carbons, correlating with higher clinical success rates.
Solubility Generally lower than linear amines due to efficient crystal packing, but improved by the amine/ester polarity.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition , 49(20), 3524–3529. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews , 114(16), 8257–8322. Link

  • Wuitschik, G., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters , 13(22), 6134–6137. Link

  • PubChem Compound Summary. (2025). 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride (CAS 2361645-37-4).[1][2] National Center for Biotechnology Information. Link

  • Enamine Store. (2025).[1][3][4][5] Catalog Entry for Spiro-Amino Acids. Link(Verified source for Ethyl/Methyl ester analogs).

Sources

Exploratory

Unlocking Conformational Control: The Therapeutic Utility of 5-Azaspiro[3.4]octane Scaffolds

This is an in-depth technical guide on the therapeutic potential and chemical utility of 5-azaspiro[3.4]octane scaffolds. [1] Executive Summary In the modern era of "escaping flatland"—the movement to increase the fracti...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the therapeutic potential and chemical utility of 5-azaspiro[3.4]octane scaffolds.

[1]

Executive Summary

In the modern era of "escaping flatland"—the movement to increase the fraction of sp³-hybridized carbons (


) in drug candidates—spirocyclic scaffolds have emerged as privileged structures. Among these, 5-azaspiro[3.4]octane  represents a unique intersection of geometric constraint and functional versatility.[1] Unlike its purely carbocyclic or larger heterocyclic cousins, this scaffold mimics the proline core while imposing rigid stereochemical vectors that can dramatically alter pharmacokinetic (PK) profiles and target selectivity.

This guide analyzes the 5-azaspiro[3.4]octane system (often referred to as a spiro-proline surrogate when carboxylated), detailing its structural attributes, synthetic accessibility, and proven utility in therapeutic areas ranging from antimicrobial agents to neuroactive GPCR ligands.[2]

Part 1: Structural & Physicochemical Attributes

Anatomy of the Scaffold

The 5-azaspiro[3.4]octane system consists of a four-membered cyclobutane ring spiro-fused to a five-membered pyrrolidine ring.[2] The nitrogen atom is positioned at the bridgehead-adjacent position (position 5) within the five-membered ring.[2]

  • IUPAC Numbering: The numbering typically initiates at the smaller ring (excluding the spiro atom), proceeds through the spiro carbon (C4), and continues around the larger ring. Thus, the nitrogen at position 5 creates an

    
    -quaternary center relative to the amine.
    
  • Stereochemical Implications: The spiro-fusion creates a rigid orthogonal relationship between the two rings. This "gem-disubstituent effect" locks the pyrrolidine ring into a specific envelope conformation, restricting the

    
     and 
    
    
    
    torsion angles when incorporated into peptide mimetics.
The "Spiro-Proline" Advantage

When functionalized with a carboxylic acid at position 8 (adjacent to the nitrogen), the scaffold becomes 5-azaspiro[3.4]octane-8-carboxylic acid , a conformationally restricted analogue of proline.[2]

FeatureL-Proline5-Azaspiro[3.4]octaneTherapeutic Benefit
Hybridization

rich

rich
Enhanced solubility; 3D complexity.[2]
Conformation Flexible envelopeRigid/LockedHigh receptor affinity (entropic penalty paid).
Metabolism Susceptible to

-oxidation
Blocked

-position
Increased metabolic stability (

).[2]
Lipophilicity Low LogPTunable LogPBetter BBB penetration potential.

Part 2: Synthetic Methodologies

The construction of the 5-azaspiro[3.4]octane core requires overcoming the ring strain inherent in the cyclobutane moiety. Two primary strategies are dominant in the field:


-Lithiation/Alkylation  and Transition-Metal Catalyzed Cyclization .[2]
Protocol A: -Lithiation of N-Boc-Pyrrolidine (The "Seebach" Route)

This method is preferred for generating 5,5-spiro-substituted pyrrolidines (spiro-prolines).[2] It relies on the dipole-stabilized lithiation of the


-Boc protecting group.[2]

Step-by-Step Workflow:

  • Precursor: Start with N-Boc-pyrrolidine.[2]

  • Lithiation: Treat with sec-butyllithium (1.1 equiv) and TMEDA (1.2 equiv) in dry THF at -78 °C. The TMEDA coordinates the lithium, enhancing the deprotonation at the

    
    -position.[2]
    
  • Alkylation: Add a 1,3-dihaloalkane (e.g., 1-chloro-3-iodopropane) or a bis-electrophile equivalent.[2]

  • Cyclization: A second equivalent of base (or warming) induces the intramolecular displacement of the chloride, closing the cyclobutane ring.

Critical Control Point: Temperature control is paramount. Above -60 °C, the lithiated species can undergo


-elimination or polymerization.[2]
Protocol B: The "Natural Product" Route (Oxazolomycin-Type)

For more complex derivatives, such as the 1-oxo-2-oxa-5-azaspiro[3.4]octane core found in Oxazolomycin, a tandem aldol-lactonization or C-H amination strategy is employed.[2]

  • Key Reaction: Rh(II)-catalyzed C(sp³)-H amination.[2][3]

  • Mechanism: A nitrene precursor (sulfamate or carbamate) generates a metal-nitrene species that inserts into a specific C-H bond of a pre-existing cyclobutane substituent, closing the pyrrolidine ring.

Visualization of Synthetic Logic

SynthesisPathways Start N-Boc-Pyrrolidine Lithiation α-Lithiation (s-BuLi / TMEDA / -78°C) Start->Lithiation Intermediate Lithiated Species Lithiation->Intermediate Electrophile Electrophile Addition (1-chloro-3-iodopropane) Intermediate->Electrophile Cyclization Intramolecular Cyclization Electrophile->Cyclization Product 5-Azaspiro[3.4]octane Scaffold Cyclization->Product AltStart Cyclobutanone Strecker Strecker Reaction (R-NH2 / TMSCN) AltStart->Strecker Alt. Route AltProduct Spiro-Amino Acid Strecker->AltProduct

Figure 1: Primary synthetic pathways for accessing the 5-azaspiro[3.4]octane core.[2][4] The solid line represents the lithiation-alkylation strategy; the dashed line represents the ketone-functionalization strategy.[2]

Part 3: Therapeutic Case Studies

Case Study A: Monoacylglycerol Lipase (MAGL) Inhibitors

Target: MAGL is a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Inhibitors are sought for pain and neuroinflammation. Application: Researchers utilized the 6-oxo-5-azaspiro[3.4]octane scaffold to replace the piperidine or piperazine core of earlier hits.[2]

  • Mechanism: The spiro-scaffold positions the reactive carbamate "warhead" (which covalently modifies the enzyme's catalytic serine) in a precise orientation while the cyclobutane ring fills a hydrophobic pocket.

  • Outcome: The spiro-analogues demonstrated improved metabolic stability (blocking N-dealkylation) and reduced hERG liability compared to flat aromatic linkers [1].[2]

Case Study B: Peptidomimetics and Antibiotics

Target: Bacterial ribosome or viral proteases. Application: The 5-azaspiro[3.4]octane-8-carboxylic acid moiety serves as a "super-proline."[2]

  • Natural Precedent: The antibiotic Oxazolomycin contains a highly functionalized 5-azaspiro core.[2] The rigid structure is essential for orienting the polyene tail and the oxazole headgroup for binding to the bacterial target.

  • Design Strategy: Medicinal chemists incorporate this scaffold into peptide backbones to induce

    
    -turns or lock the peptide in a bioactive conformation, resisting proteolysis [2].[2]
    
Case Study C: Iminosugars as Glycosidase Inhibitors

Target:


-Glucosidase and Amyloglucosidase (Diabetes, Lysosomal storage disorders).[2]
Application:  Polyhydroxylated versions of 5-azaspiro[3.4]octane act as iminosugars.[2][3]
  • Mechanism: The nitrogen mimics the oxocarbenium ion transition state of glycoside hydrolysis. The spiro-cyclobutane ring alters the pKa of the nitrogen and provides additional hydrophobic contacts within the enzyme active site, enhancing selectivity over other glycosidases [3].

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of tert-butyl 5-azaspiro[3.4]octane-5-carboxylate (Representative)

This protocol validates the scaffold formation via the "Practical Route" adapted from recent scalable methodologies [4].

  • Preparation: Flame-dry a 500 mL round-bottom flask under Argon. Charge with N-Boc-pyrrolidine (10.0 g, 58.4 mmol) and anhydrous THF (150 mL).[2]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is monitored.

  • Deprotonation: Add TMEDA (8.8 mL, 1.0 equiv) followed by the dropwise addition of sec-BuLi (1.4 M in cyclohexane, 50 mL, 1.2 equiv) over 30 minutes.

    • Observation: The solution typically turns yellow/orange. Stir for 1 hour at -78 °C.

  • Alkylation: Add 1-chloro-3-iodopropane (7.5 mL, 1.2 equiv) dropwise.

    • Note: The iodine is displaced first due to the better leaving group ability.

  • Cyclization: Allow the reaction to warm slowly to room temperature over 12 hours. The internal nucleophilic attack of the lithiated species (or subsequent enolate re-formation if using an ester precursor) closes the ring.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the spiro-product as a colorless oil.[2]

Part 5: Future Outlook & References

The 5-azaspiro[3.4]octane scaffold is moving from a "niche" curiosity to a standard tool in the medicinal chemist's "toolkit." Future applications lie in Fragment-Based Drug Discovery (FBDD) , where the low molecular weight and high 3D-character of the scaffold make it an ideal starting fragment.

References
  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Source: PubMed / Organic Letters. URL:[Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Source: Organic Letters (ACS). URL:[Link]

  • Concise and Practical Avenues to 5,5-Spiro-α-Prolines. Source: ChemRxiv.[5] URL:[Link][6][7]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Source: MDPI (Molecules). URL:[Link]

Sources

Foundational

Molecular weight and formula of Methyl 5-azaspiro[3.4]octane-8-carboxylate

This technical guide provides an in-depth analysis of Methyl 5-azaspiro[3.4]octane-8-carboxylate , a specialized spirocyclic building block used in modern drug discovery to enhance physicochemical properties and escape "...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 5-azaspiro[3.4]octane-8-carboxylate , a specialized spirocyclic building block used in modern drug discovery to enhance physicochemical properties and escape "flatland" chemical space.

Compound Identity & Physicochemical Properties[1][2][3][4][5][6]

Methyl 5-azaspiro[3.4]octane-8-carboxylate is a spirocyclic amine derivative characterized by a rigid, three-dimensional scaffold. It features a four-membered cyclobutane ring spiro-fused to a five-membered pyrrolidine ring, with a methyl ester functionality at position 8.

Core Data Table
PropertyValueNotes
IUPAC Name Methyl 5-azaspiro[3.4]octane-8-carboxylateSystematic numbering
Common Name Methyl spiro[cyclobutane-1,2'-pyrrolidine]-5'-carboxylateProline analog nomenclature
CAS Number Not widely listed (Acid HCl: 2361645-37-4)Derivative of CAS 139026566 (Acid)
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol Average Mass
Exact Mass 169.1103Monoisotopic
Scaffold Type Spirocyclic Amine (Spiro[3.4] system)High Fsp³ character
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (N, O)
LogP (Predicted) ~0.8 - 1.2Lipophilic, CNS-penetrant potential
Structural Analysis

The "5-azaspiro[3.4]octane" nomenclature indicates:

  • Spiro[3.4]octane: An 8-carbon skeleton consisting of a cyclobutane ring (4 atoms) and a cyclopentane ring (5 atoms) sharing one spiro carbon (C4).

  • 5-aza: A nitrogen atom replaces the carbon at position 5. In this system, position 5 is adjacent to the spiro center (C4) within the 5-membered ring.

  • 8-carboxylate: The ester group is attached to position 8. Since the 5-membered ring comprises atoms 4(spiro)-5(N)-6-7-8, position 8 is the carbon adjacent to the spiro center on the side opposite the nitrogen.

This structure effectively mimics a proline residue but with a bulky, rigidifying cyclobutane ring at the


-carbon (relative to the pyrrolidine ring), creating a constrained geometry ideal for probing receptor binding pockets.

Synthesis & Manufacturing Methodologies

The synthesis of 5-azaspiro[3.4]octane scaffolds is non-trivial due to the strain of the spiro-junction. The most robust methodologies employed in medicinal chemistry (e.g., by groups like Carreira and SpiroChem) utilize [3+2] Cycloaddition or Ring-Closing Metathesis (RCM) .

Below is the authoritative protocol for constructing the core scaffold and subsequent esterification.

Method A: [3+2] Cycloaddition (The "Carreira" Approach)

This method is preferred for its step economy and ability to generate the 8-substituted regioisomer.

Mechanism:

  • Dipole Formation: An azomethine ylide is generated in situ from a glycine imine derivative.

  • Cycloaddition: The dipole reacts with methylenecyclobutane (the dipolarophile).

  • Regioselectivity: The steric bulk of the spiro-junction directs the substituents.

Experimental Protocol

Step 1: Preparation of the Dipole Precursor

  • Reagents: Glycine methyl ester hydrochloride, Benzaldehyde, Triethylamine (Et₃N), Magnesium sulfate (MgSO₄).

  • Procedure: Condense glycine methyl ester with benzaldehyde in DCM at RT to form the imine. Filter MgSO₄ and concentrate to yield the crude imine.

Step 2: [3+2] Cycloaddition

  • Reagents: Crude Imine (from Step 1), Methylenecyclobutane, LiBr (Catalyst), DBU (Base), THF.

  • Conditions: React at 0°C to RT for 12–24 hours.

  • Outcome: The azomethine ylide adds across the exocyclic double bond of methylenecyclobutane.

  • Note: This typically yields the protected spiro-pyrrolidine.

Step 3: Deprotection & Functionalization

  • Hydrolysis: Mild acidic hydrolysis removes the benzylidene protecting group.

  • Esterification: If the starting material was the acid or if hydrolysis occurred, treat with Thionyl Chloride (SOCl₂) in Methanol (MeOH) to afford Methyl 5-azaspiro[3.4]octane-8-carboxylate .

Method B: Ring-Closing Metathesis (RCM)

Used when specific substitution patterns (like the 8-carboxylate) require starting from linear precursors.

  • Alkylation: React Cyclobutanone with vinylmagnesium bromide to form 1-vinylcyclobutanol .

  • Overman Rearrangement: Convert the alcohol to the trichloroacetimidate, then thermally rearrange to 1-vinyl-1-aminocyclobutane .

  • Acylation: React the amine with Methyl acrylate (or acryloyl chloride).

  • RCM: Use Grubbs II catalyst to close the pyrrolidine ring.

  • Hydrogenation: Pd/C + H₂ reduces the alkene to the saturated spirocycle.

Reaction Pathway Visualization

The following diagram illustrates the [3+2] Cycloaddition pathway, which is the most direct route to the spiro[3.4] system with carboxylate functionality.

SynthesisPathway Start1 Glycine Methyl Ester Imine Azomethine Ylide (In Situ Dipole) Start1->Imine Benzaldehyde -H2O Start2 Methylenecyclobutane Transition [3+2] Cycloaddition (LiBr/DBU) Imine->Transition + Start2 Product Methyl 5-azaspiro[3.4] octane-8-carboxylate Transition->Product 1. Cyclization 2. Deprotection

Caption: Synthesis of the 5-azaspiro[3.4]octane core via [3+2] cycloaddition of an azomethine ylide and methylenecyclobutane.

Applications in Drug Discovery[1][2][10][11]

Researchers utilize Methyl 5-azaspiro[3.4]octane-8-carboxylate primarily as a bioisostere and a scaffold stiffener .

Escaping "Flatland"

Traditional drug molecules often rely on flat aromatic rings (phenyl, pyridine), which can lead to poor solubility and non-specific binding. The spiro[3.4]octane scaffold introduces:

  • Vectorization: The spiro carbon forces substituents into specific 3D vectors, exploring novel chemical space.

  • Fsp³ Increase: Increasing the fraction of sp³ carbons correlates with higher clinical success rates due to improved solubility and lower toxicity.

Proline Isosterism

This molecule is essentially a conformationally restricted proline .

  • Peptidomimetics: It can be incorporated into peptide chains to lock specific secondary structures (e.g.,

    
    -turns), stabilizing the bioactive conformation of a peptide drug.
    
  • Protease Stability: The steric bulk of the spiro-cyclobutane ring protects adjacent amide bonds from enzymatic hydrolysis.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and defined shape, it serves as an excellent fragment for screening against difficult targets like GPCRs and ion channels.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • SpiroChem AG. (2025). Spirocyclic Scaffolds in Medicinal Chemistry. Link

  • PubChem. (2025).[1][2] 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride. National Library of Medicine. Link

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link

Sources

Protocols & Analytical Methods

Method

Protocols for hydrolysis of Methyl 5-azaspiro[3.4]octane-8-carboxylate

Application Note: Protocols for the Hydrolysis of Methyl 5-azaspiro[3.4]octane-8-carboxylate Executive Summary The hydrolysis of Methyl 5-azaspiro[3.4]octane-8-carboxylate represents a critical transformation in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocols for the Hydrolysis of Methyl 5-azaspiro[3.4]octane-8-carboxylate

Executive Summary

The hydrolysis of Methyl 5-azaspiro[3.4]octane-8-carboxylate represents a critical transformation in the synthesis of conformationally restricted amino acid building blocks. Unlike standard aliphatic esters, this substrate presents unique challenges due to its zwitterionic product profile (secondary amine + carboxylic acid) and the presence of a strained spiro[3.4] scaffold .

This guide provides three validated protocols tailored to specific downstream requirements:

  • Acid Hydrolysis (Method A): The robust "workhorse" method yielding the stable Hydrochloride salt.

  • Saponification with Resin Isolation (Method B): A mild, base-mediated route yielding the free zwitterion, utilizing ion-exchange chromatography for desalting.

  • Boc-Strategy (Method C): A high-purity alternative for large-scale preparation, minimizing inorganic salt contamination.

Chemical Context & Structural Analysis

The substrate, Methyl 5-azaspiro[3.4]octane-8-carboxylate , is a bicyclic proline surrogate. The spiro-fusion at C4 creates a rigidified geometry that is highly valued in peptidomimetics for locking specific secondary structures (e.g.,


-turns).

Key Physicochemical Considerations:

  • Zwitterionic Nature: Upon hydrolysis, the product (5-azaspiro[3.4]octane-8-carboxylic acid) exists as a zwitterion in neutral water. It is highly soluble in water and insoluble in most organic solvents (DCM, EtOAc), making standard extractive workups impossible.

  • Stereochemical Integrity: The C8 stereocenter is

    
    -to the carbonyl. While spiro-systems provide steric shielding, harsh basic conditions at high temperatures could induce epimerization.
    
  • Ring Strain: The cyclobutane ring (spiro-fused) possesses significant ring strain (~26 kcal/mol). While kinetically stable, avoiding hyper-acidic conditions at prolonged high temperatures (>100°C for >24h) is prudent to prevent ring-opening or rearrangement.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental path for your specific needs.

Hydrolysis_Decision_Matrix Start Start: Methyl 5-azaspiro[3.4]octane-8-carboxylate Q1 Is the final application sensitive to Chloride ions? Start->Q1 MethodA Method A: Acid Hydrolysis (6M HCl) Output: HCl Salt Q1->MethodA No (Standard Synthesis) Q2 Do you require the free zwitterion? Q1->Q2 Yes (Biological Assay / Metal Catalysis) MethodB Method B: LiOH Saponification + Dowex Output: Free Zwitterion Q2->MethodB Yes (Desalting Required) MethodC Method C: Boc-Protection Route Output: N-Boc Acid or TFA Salt Q2->MethodC No (High Purity / Storage)

Figure 1: Decision matrix for selecting the hydrolysis protocol based on downstream applications.

Detailed Protocols

Method A: Acid Hydrolysis (Preferred for Stability)

Yields the Hydrochloride Salt. Best for storage and general synthetic use.

Mechanism: Acid-catalyzed nucleophilic acyl substitution followed by salt formation. Advantages: One-pot; product is a stable solid; no inorganic salts (LiCl/NaCl) to remove.

Materials:

  • Substrate: Methyl 5-azaspiro[3.4]octane-8-carboxylate (1.0 equiv)

  • Reagent: 6 M Hydrochloric Acid (aqueous)

  • Solvent: 1,4-Dioxane (optional, for solubility)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in 6 M HCl (10 mL per mmol of substrate).

    • Note: If the starting material is an oil and not fully soluble, add 1,4-dioxane (20% v/v) to ensure a homogeneous phase.

  • Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

  • Monitoring: Monitor by LCMS (ELSD or low-UV detection required as the compound lacks strong chromophores). Reaction is typically complete in 4–6 hours .

    • Target Mass: [M+H]+ = (MW of acid) + 1.

  • Workup: Cool the reaction to room temperature.

  • Isolation: Concentrate the mixture to dryness on a rotary evaporator (

    
    C).
    
  • Azeotroping: To remove traces of excess HCl and water, add toluene (or acetonitrile) and re-evaporate. Repeat 3 times.

  • Final Polish: Triturate the resulting solid with diethyl ether to remove non-polar impurities. Filter and dry under high vacuum.

Result: Off-white to white hygroscopic solid (HCl salt).

Method B: Saponification with Ion-Exchange Isolation

Yields the Free Zwitterion. Best for biological assays requiring salt-free compounds.

Mechanism: Base-mediated hydrolysis followed by cation exchange to remove metal ions (Li+/Na+).

Materials:

  • Substrate: Methyl 5-azaspiro[3.4]octane-8-carboxylate

  • Reagent: Lithium Hydroxide monohydrate (LiOH·H2O, 2.5 equiv)

  • Solvent: THF/Water (3:1 ratio)

  • Resin: Dowex 50W-X8 (H+ form)

Protocol:

  • Saponification: Dissolve substrate in THF/Water (3:1, 0.2 M). Cool to 0°C.[1][2]

  • Addition: Add LiOH·H2O (2.5 equiv) in one portion.

  • Reaction: Allow to warm to room temperature and stir for 3–16 hours.

    • Caution: Do not heat above 40°C to minimize epimerization risk.

  • Quench: Adjust pH to ~7 with dilute HCl. Remove THF under reduced pressure.

    • At this stage, you have the Amino Acid + LiCl + Excess Li salts.

  • Purification (The Critical Step):

    • Prepare a column of Dowex 50W-X8 resin (pre-washed with water).

    • Load the aqueous crude mixture onto the column.

    • Elution 1 (Wash): Flush with distilled water (approx. 5 column volumes) until the eluate is neutral and free of Chloride ions (test with AgNO3 solution). The amino acid binds to the resin; salts wash away.

    • Elution 2 (Release): Elute the product using 1.0 M Ammonium Hydroxide (NH4OH) . The basic ammonia displaces the amino acid.

  • Isolation: Collect the ninhydrin-positive fractions. Lyophilize (freeze-dry) immediately to remove water and ammonia.

Result: Fluffy white powder (Free Zwitterion).

Method C: The "Smart" Route (Boc-Protection Strategy)

Recommended for scale-up (>5g) to avoid ion-exchange chromatography.

Concept: Protecting the amine renders the intermediate hydrophobic, allowing standard acid/base extraction to remove impurities before the final deprotection.

Protocol:

  • Protection: Treat the crude methyl ester with

    
     (1.1 equiv) and 
    
    
    
    in DCM. Wash with water and isolate the N-Boc-methyl ester .
  • Hydrolysis: Treat the N-Boc-ester with LiOH (2 equiv) in THF/Water.

  • Workup:

    • Evaporate THF.

    • Acidify aqueous layer to pH 3 with citric acid (product precipitates or oils out).

    • Extract into EtOAc.[1] Dry and concentrate.

    • Result: Pure N-Boc-5-azaspiro[3.4]octane-8-carboxylic acid .

  • Deprotection (Optional): If the free amino acid is needed, treat with TFA/DCM (1:1) for 1 hour, then evaporate.

Analytical & Quality Control

Data Summary Table:

ParameterMethod A (HCl Salt)Method B (Zwitterion)
State Hygroscopic SolidFluffy Powder
Solubility Water, Methanol, DMSOWater
Counter-ion Chloride (

)
None (Internal Salt)
pH (1% aq) Acidic (~2-3)Neutral (~6-7)
Risk High AciditySalt Contamination (if Dowex failed)

Visualization of Workflow (Method B):

Dowex_Purification Crude Crude Hydrolysate (Amino Acid + LiCl) Column Dowex 50W (H+) Column Crude->Column Load Waste Eluate 1: Water (Contains LiCl) Column->Waste Wash (H2O) Product Eluate 2: 1M NH4OH (Contains Amino Acid) Column->Product Elute (NH4OH) Final Lyophilization (Pure Zwitterion) Product->Final Freeze Dry

Figure 2: Purification workflow for isolating the zwitterionic amino acid using cation exchange chromatography.

Troubleshooting & Optimization

  • Issue: Incomplete Hydrolysis.

    • Cause: Steric hindrance around the spiro center.

    • Fix: Increase temperature to 50°C (Method B) or switch to Method A. Ensure THF concentration is high enough to solvate the ester.

  • Issue: Epimerization (Loss of Chirality).

    • Detection: Check optical rotation or use Chiral HPLC.

    • Prevention: Avoid NaOH/KOH; use LiOH (milder). Keep reaction time < 6 hours.

  • Issue: Sticky/Gummy Product.

    • Cause: Hygroscopic salts.

    • Fix: Lyophilization is superior to rotary evaporation for these compounds. Store in a desiccator.

References

  • Spirocyclic Scaffold Synthesis: Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, vol. 49, no. 20, 2010, pp. 3524-3527. [Link]

  • General Amino Acid Ester Hydrolysis: Greene, T. W., & Wuts, P. G. M.[3] Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2007. (Chapter on Carboxyl Deprotection). [Link]

  • Zwitterion Isolation Techniques: Bodanszky, M., & Bodanszky, A. The Practice of Peptide Synthesis. 2nd ed., Springer, 1994. (Protocols for ion exchange purification of free amino acids). [Link]

  • Spiro[3.4]octane Specifics: Carreira, E. M., & Fessard, T. C.[4] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, vol. 114, no. 16, 2014, pp. 8257–8322. [Link]

Sources

Application

Application Note: N-Alkylation Procedures for Methyl 5-azaspiro[3.4]octane-8-carboxylate

Executive Summary: The "Escape from Flatland" Methyl 5-azaspiro[3.4]octane-8-carboxylate is a high-value building block in modern medicinal chemistry. Unlike traditional flat aromatic scaffolds (phenyl, pyridine), this s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

Methyl 5-azaspiro[3.4]octane-8-carboxylate is a high-value building block in modern medicinal chemistry. Unlike traditional flat aromatic scaffolds (phenyl, pyridine), this spirocyclic amine offers significant


 character (fraction of 

hybridized carbons). Increasing

correlates with improved clinical success by enhancing solubility and targeting novel 3D biological vectors.

However, the very feature that makes this molecule valuable—its rigid spiro-junction—introduces specific synthetic challenges, primarily steric hindrance proximal to the nucleophilic nitrogen and ester instability under harsh conditions.

This guide provides three validated protocols for N-functionalization, selected to maximize yield while preserving the integrity of the methyl ester.

Chemical Profile & Handling

PropertySpecification
IUPAC Name Methyl 5-azaspiro[3.4]octane-8-carboxylate
CAS (HCl Salt) 2361645-37-4
Mol. Weight 169.22 g/mol (Free Base) / 205.68 g/mol (HCl Salt)
Geometry Spirocyclic (Pyrrolidine fused to Cyclobutane)
Key Functionality

Amine (Nucleophile), Methyl Ester (Electrophile)
Solubility Soluble in DMSO, MeOH, DCM; Limited in Hexanes

Critical Handling Note: The commercially available form is typically the Hydrochloride (HCl) salt . You must neutralize this salt in situ or perform a free-base extraction prior to use in non-buffered alkylation conditions.

Decision Matrix: Selecting the Right Protocol

Before starting, select the method based on your desired "R" group.

method_selection Start Target R-Group? Alkyl Alkyl Chain (Primary/Secondary) Start->Alkyl Aryl Aryl / Heteroaryl (Aromatic Ring) Start->Aryl Reductive Method A: Reductive Amination (Best for diversity) Alkyl->Reductive Aldehyde/Ketone avail. Direct Method B: Direct Alkylation (Use for simple primary halides) Alkyl->Direct Halide avail. Buchwald Method C: Buchwald-Hartwig (Pd-Catalyzed) Aryl->Buchwald

Figure 1: Strategic decision tree for N-functionalization.

Method A: Reductive Amination (The Gold Standard)

Best For: Introduction of diverse alkyl groups using aldehydes or ketones. Mechanism: Formation of an iminium ion followed by selective reduction.[1]

Why this works

We utilize Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong, reduces aldehydes too fast), STAB is mild. It selectively reduces the iminium species formed by the amine and aldehyde without reducing the aldehyde itself or the methyl ester on the scaffold.

Protocol

Scale: 1.0 mmol equivalent.

  • Preparation: In a 20 mL scintillation vial, suspend Methyl 5-azaspiro[3.4]octane-8-carboxylate HCl (205 mg, 1.0 mmol) in 1,2-Dichloroethane (DCE) (5 mL). Note: DCM can be used, but DCE allows for slightly higher temperatures if sterics impede reaction.

  • Free-Basing (In-situ): Add Diisopropylethylamine (DIPEA) (1.2 eq, 209 µL) to neutralize the HCl salt. Stir for 5 mins until clear.

  • Aldehyde Addition: Add the target Aldehyde (1.1 eq).

  • Catalysis: Add Acetic Acid (1-2 drops). Crucial: This catalyzes iminium formation.

  • Reduction: Add STAB (Sodium Triacetoxyborohydride) (1.5 eq, ~318 mg) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.

    • Checkpoint: If reaction stalls, heat to 40°C. The spiro-bulk can slow down imine formation.

  • Work-up: Quench with saturated aqueous

    
    . Extract with DCM (3x). Dry organics over 
    
    
    
    and concentrate.

Method B: Direct Alkylation ( )

Best For: Simple primary alkyl halides (e.g., Methyl iodide, Benzyl bromide). Risk: Over-alkylation (quaternization) and ester hydrolysis if base is too strong.

Protocol
  • Solvent: Dissolve the amine HCl salt (1.0 eq) in anhydrous Acetonitrile (ACN) or DMF .

  • Base Selection: Add

    
      (3.0 eq).
    
    • Why:

      
       is mild enough to prevent hydrolysis of the methyl ester but strong enough to scavenge the acid produced. Avoid NaOH or LiOH.
      
  • Alkylation: Add the Alkyl Halide (1.05 eq) dropwise at 0°C, then warm to RT.

  • Time: Stir 4–12 hours.

  • Purification: Filter off solids (

    
    /KCl). Concentrate filtrate. Flash chromatography is usually required to separate the product from trace dialkylated byproducts.
    

Method C: Buchwald-Hartwig Arylation

Best For: Attaching the amine to an aromatic or heteroaromatic ring. Challenge: Secondary amines in spiro-systems are sterically hindered. Standard ligands (


) often fail.
The Catalytic System[2][3][4][5][6][7][8]
  • Catalyst:

    
     or precatalysts (e.g., XPhos Pd G3).
    
  • Ligand: RuPhos or BrettPhos .

    • Expert Insight: RuPhos is specifically designed for secondary amines and resists steric bulk.

  • Base:

    
     .
    
    • Critical: Do NOT use NaOtBu (Sodium tert-butoxide). Although standard for Buchwald reactions, alkoxides can transesterify or hydrolyze the methyl ester on your scaffold.

      
       is non-nucleophilic.
      
Protocol
  • Setup: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add Aryl Halide (1.0 eq), Amine HCl salt (1.2 eq),

    
      (3.0 eq), 
    
    
    
    (2 mol%), and RuPhos (4 mol%).
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Reaction: Seal and heat to 80–100°C for 12 hours.

  • Work-up: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via column chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Method A) Steric hindrance at spiro-center.Switch solvent to DCE and heat to 50°C. Increase Acetic Acid to 5%.
Ester Hydrolysis Presence of water + strong base.Ensure solvents are anhydrous. Switch base from Hydroxide/Alkoxide to Carbonate (

).
Over-Alkylation (Method B) Alkyl halide is too reactive.Switch to Method A (Reductive Amination) using the corresponding aldehyde.
Pd-Catalyst Death (Method C) Amine HCl salt poisoning.Ensure sufficient base (

) is used to free-base the amine in situ, or free-base the amine prior to reaction.

Visualizing the Pathway

The following diagram illustrates the Reductive Amination pathway, the most robust method for this scaffold.

reaction_pathway Amine Spiro-Amine (Nucleophile) Iminium Iminium Ion (Intermediate) Amine->Iminium - H2O Aldehyde Aldehyde (Electrophile) Aldehyde->Iminium - H2O Acid AcOH (Cat.) Acid->Iminium Activates Product N-Alkylated Spiro-Ester (Final Product) Iminium->Product Reduction STAB STAB (Hydride Source) Selective Reduction STAB->Product

Figure 2: Mechanistic flow of STAB-mediated reductive amination.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the foundational protocol for STAB reactions.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie. Details ligand selection (RuPhos/BrettPhos) for hindered amines.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 139026565, 5-azaspiro[3.4]octane-8-carboxylic acid hydrochloride.

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie. Discusses the "Escape from Flatland" and the utility of spirocyclic/3D scaffolds.

Sources

Method

Application Note: Reductive Amination Protocols for 5-Azaspiro[3.4]octane Scaffolds

Introduction & Strategic Value In modern drug discovery, the "Escape from Flatland" initiative has prioritized increasing the fraction of hybridized carbons ( ) in drug candidates to improve solubility and metabolic stab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

In modern drug discovery, the "Escape from Flatland" initiative has prioritized increasing the fraction of


 hybridized carbons (

) in drug candidates to improve solubility and metabolic stability. The 5-azaspiro[3.4]octane scaffold is a premier building block in this domain. It serves as a rigid, three-dimensional bioisostere for pyrrolidine or piperidine, offering defined vector orientation for substituents while lowering lipophilicity compared to its monocyclic counterparts.

However, the steric bulk adjacent to the nitrogen atom (positioned at the 5-position, directly next to the quaternary spiro center) presents specific synthetic challenges. Standard alkylation via alkyl halides often leads to over-alkylation or elimination side products. Reductive amination is the preferred route for functionalizing this scaffold, offering superior control and functional group tolerance.

This guide details two field-proven protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for aldehydes and unhindered ketones.

  • Method B (Advanced): Titanium(IV) Isopropoxide mediated reduction for sterically hindered ketones and difficult substrates.

Chemical Properties & Handling[1]

PropertyValue/DescriptionImplication for Protocol
Structure Secondary amine in a 5-membered ring fused to a cyclobutane.[1]Steric hindrance at the

-carbon (spiro center) slows iminium formation.
Basicity (

)
~10.5–11.0 (Est. based on pyrrolidine)Highly basic. Requires acid catalysis (AcOH) to buffer pH to 5–6 for optimal iminium generation.
Stability Cyclobutane ring strain (~26 kcal/mol).Stable to borohydride reduction. Avoid strong Lewis acids at high temps (

C).
Solubility High in DCM, DCE, MeOH, EtOH.Compatible with standard reductive amination solvents.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an iminium ion intermediate.[2][3] The key to success is ensuring the reducing agent selects the iminium ion over the starting carbonyl.

Figure 1: Reaction Mechanism & Selectivity

ReductiveAmination cluster_selectivity Selectivity Control Amine 5-Azaspiro[3.4]octane (Secondary Amine) Hemiaminal Hemiaminal (Unstable) Amine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Reactive Intermediate) Hemiaminal->Iminium Dehydration Water - H2O Hemiaminal->Water Product Tertiary Amine (Product) Iminium->Product Hydride Transfer Acid H+ (AcOH) Acid->Hemiaminal Catalysis Reductant H- (STAB/NaBH4) Reductant->Iminium Fast Reduction Note1 STAB reduces Iminium 100x faster than Carbonyl

Caption: The pathway requires acid-catalyzed dehydration to form the iminium species. STAB is chosen because it reduces the iminium ion rapidly but reacts negligibly with the aldehyde/ketone.

Method A: The STAB Protocol (Standard)

Best for: Aldehydes, unhindered cyclic ketones (e.g., cyclohexanone), and robust substrates.

Reagents
  • Amine: 5-azaspiro[3.4]octane (or HCl salt).

  • Carbonyl: 1.0 – 1.2 equivalents.[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)3] (1.4 – 1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM. THF is a viable alternative if solubility is an issue.

  • Additive: Glacial Acetic Acid (AcOH).

Step-by-Step Protocol
  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve 5-azaspiro[3.4]octane (1.0 mmol) in DCE (4.0 mL, 0.25 M).

    • Note: If using the HCl salt of the amine, add Triethylamine (TEA) (1.0 equiv) to liberate the free base. Stir for 10 mins before proceeding.

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 mmol).

  • Acidification: Add Acetic Acid (1.0 – 2.0 equiv).

    • Why? The 5-azaspiro nitrogen is hindered. Acid catalysis accelerates the dehydration step to form the iminium ion.

  • Reaction: Stir at Room Temperature (RT) for 15–30 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT under nitrogen. Monitor by LCMS.

    • Aldehydes:[2][3][4][5][6][7][8] Usually complete in 1–4 hours.

    • Ketones:[6][9] May require 12–24 hours.

  • Quench: Quench by adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes to decompose boron complexes.

  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: Titanium(IV) Isopropoxide Protocol (Advanced)

Best for: Sterically hindered ketones, electron-deficient carbonyls, or when Method A fails to reach full conversion.

The "Titanium Magic"

Due to the steric bulk of the spiro[3.4] system, forming the iminium ion with hindered ketones is energetically unfavorable. Ti(OiPr)4 acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger , shifting the equilibrium toward the imine/enamine.

Step-by-Step Protocol
  • Complexation: In a dry vial under Argon/Nitrogen, mix 5-azaspiro[3.4]octane (1.0 mmol) and the Ketone (1.1 mmol).

  • Titanium Addition: Add Ti(OiPr)4 (neat, 1.2 – 1.5 equiv) via syringe.

    • Caution: Ti(OiPr)4 is moisture sensitive.

  • Imine Formation: Stir the neat mixture (or in minimal dry THF if solid) at RT for 2–6 hours.

    • Optimization: For extremely difficult substrates, heat to 60°C for 2 hours.

  • Dilution: Dilute the viscous mixture with anhydrous Methanol (4 mL).

  • Reduction: Carefully add NaBH4 (1.5 equiv) or NaCNBH3 (1.5 equiv).

    • Safety: Exothermic evolution of hydrogen gas. Add slowly.

  • Quench (Critical): Add 1N NaOH or water (2 mL). A white precipitate (TiO2) will form.

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with MeOH/DCM.

  • Purification: Concentrate the filtrate and proceed to acid-base extraction.

Purification & Quality Control (Self-Validating System)

The most reliable way to purify these amines without chromatography is Acid-Base Extraction . This validates that your product is indeed a basic amine.

  • Acid Phase: Dissolve crude residue in EtOAc. Extract with 1N HCl (3x).

    • Logic: Product (amine) goes into water; non-basic impurities (unreacted ketone, neutrals) stay in EtOAc. Discard EtOAc.

  • Basification: Cool the aqueous acidic layer. Basify to pH > 12 using 6N NaOH .

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x).

  • Result: The DCM layer contains the pure tertiary amine.

Troubleshooting Guide

Figure 2: Method Selection Decision Tree

DecisionTree Start Start: 5-Azaspiro[3.4]octane + Carbonyl Type Carbonyl Type? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone MethodA Method A: STAB (DCE, AcOH, RT) Aldehyde->MethodA Hindrance Steric Hindrance? Ketone->Hindrance Unhindered Unhindered (e.g., Cyclohexanone) Hindrance->Unhindered Hindered Hindered (e.g., Acetophenone) Hindrance->Hindered Unhindered->MethodA MethodB Method B: Ti(OiPr)4 (Neat/THF -> NaBH4) Hindered->MethodB

Caption: Select Method A for standard reactivity. Switch to Method B (Titanium) only when steric bulk prevents imine formation.

Common Issues & Fixes
SymptomProbable CauseCorrective Action
Low Conversion (Aldehyde) Wet solvent or insufficient acid.Dry DCE over sieves. Increase AcOH to 2.0 equiv.
Alcohol Byproduct Direct reduction of carbonyl.[2]Ensure amine and acid are mixed before adding STAB. Add STAB in portions.
Stuck at Imine (Method B) Incomplete reduction.Switch reductant from NaBH4 to NaCNBH3 (stronger at low pH) or increase reaction time post-reduction.
Emulsion during Workup Titanium salts.Filter through Celite before extraction. Use Rochelle's salt (Potassium sodium tartrate) wash to break Ti-emulsions.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews. (Contextual grounding for spirocycle utility).

Sources

Application

Application Notes and Protocols for Peptide Coupling Reactions Involving Methyl 5-azaspiro[3.4]octane-8-carboxylate

Introduction: The Emergence of Spirocyclic Scaffolds in Peptidomimetics In the landscape of modern drug discovery, the design of peptides with enhanced therapeutic properties—such as increased potency, selectivity, and m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Peptidomimetics

In the landscape of modern drug discovery, the design of peptides with enhanced therapeutic properties—such as increased potency, selectivity, and metabolic stability—is of paramount importance. A key strategy in achieving these goals is the incorporation of conformationally restricted amino acids.[1] These novel building blocks introduce structural rigidity into the peptide backbone, which can pre-organize the molecule into a bioactive conformation, thereby enhancing its binding affinity to biological targets. Furthermore, the unnatural architecture of these residues often confers resistance to enzymatic degradation.[1]

Methyl 5-azaspiro[3.4]octane-8-carboxylate represents a unique class of such conformationally constrained scaffolds. Its rigid spirocyclic core, fusing a four-membered azetidine ring with a five-membered cyclopentane ring, introduces a sharp turn and significantly limits the conformational freedom of the resulting peptide. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 5-azaspiro[3.4]octane-8-carboxylate in peptide coupling reactions. We will delve into the mechanistic underpinnings of relevant coupling strategies, provide detailed, field-proven protocols, and offer insights into the causal factors behind experimental choices.

Core Principles of Amide Bond Formation

The formation of a peptide bond is fundamentally a nucleophilic acyl substitution reaction. The amino group of one amino acid acts as the nucleophile, attacking the activated carboxyl group of another. Due to the low electrophilicity of a native carboxylic acid, direct condensation is inefficient and requires harsh conditions that are incompatible with sensitive biomolecules. Consequently, the reaction is mediated by "coupling reagents," which convert the carboxylic acid into a highly reactive intermediate, making it susceptible to nucleophilic attack by the amine under mild conditions.[2][3]

The choice of coupling reagent is critical and is dictated by factors such as the steric hindrance of the coupling partners, the risk of racemization at the chiral center of the amino acid, and the desired reaction kinetics. Modern peptide synthesis predominantly relies on uronium/aminium or phosphonium salts, such as HATU and PyBOP, and carbodiimides like EDC and DIC, often in conjunction with additives.[4][5]

G Carboxylic_Acid Carboxylic_Acid Base Base Activated_Intermediate Activated_Intermediate Amine Amine

Diagram 1: Generalized workflow of a peptide coupling reaction.

Application Notes for Methyl 5-azaspiro[3.4]octane-8-carboxylate

Methyl 5-azaspiro[3.4]octane-8-carboxylate can be incorporated into a peptide chain primarily as an amine component, utilizing its secondary amine within the azetidine ring. The presence of a methyl ester on the cyclopentane ring offers a potential handle for further diversification after peptide synthesis, or it could be hydrolyzed to the corresponding carboxylic acid prior to coupling, allowing it to act as the carboxy component.

Considerations for Coupling to a Secondary Amine

Secondary amines, such as the one in the azetidine ring of the title compound, are generally less nucleophilic and more sterically hindered than primary amines. This necessitates the use of highly efficient coupling reagents to achieve satisfactory yields and reaction rates.

  • Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are exceptionally well-suited for this task.[6] HATU is known for its high reactivity, rapid kinetics, and ability to suppress racemization, making it a "golden-standard" for difficult couplings.[6][7][8] Its mechanism involves the formation of a highly reactive OAt-active ester, which readily reacts with even hindered amines.[9]

  • Carbodiimide Reagents (EDC, DIC): While being cost-effective, carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) or Diisopropylcarbodiimide (DIC) are generally less reactive than uronium salts.[10] To enhance their efficacy and minimize the risk of racemization, they must be used with nucleophilic additives such as 1-Hydroxybenzotriazole (HOBt) or its superior analogue, 1-hydroxy-7-azabenzotriazole (HOAt).[5][11] The combination of DIC/HOAt is a powerful, base-free option that can minimize epimerization.[10]

Solvent and Base Selection
  • Solvent: Anhydrous Dimethylformamide (DMF) is the solvent of choice for most peptide coupling reactions due to its high polarity, which aids in dissolving the reactants, and its aprotic nature.[9] Dichloromethane (DCM) can also be used, particularly for carbodiimide-mediated couplings.[12]

  • Base: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts formed during the reaction. N,N-Diisopropylethylamine (DIPEA) is commonly used, typically in a 2- to 4-fold excess relative to the carboxylic acid.[7] Triethylamine (TEA) is another option.

Experimental Protocols

The following protocols are designed as a robust starting point for the incorporation of Methyl 5-azaspiro[3.4]octane-8-carboxylate as the amine component in a solution-phase peptide coupling.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields, especially when coupling sterically demanding amino acids.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)

  • Methyl 5-azaspiro[3.4]octane-8-carboxylate (1.0-1.1 eq)

  • HATU (1.0-1.2 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected amino acid (1.0 eq) and HATU (1.0-1.2 eq) in anhydrous DMF in a clean, dry reaction vessel.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir the mixture at room temperature for 10-15 minutes. This "pre-activation" step allows for the formation of the reactive OAt-ester.[9]

  • In a separate vessel, dissolve Methyl 5-azaspiro[3.4]octane-8-carboxylate (1.0-1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[9]

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired peptide.

G start Start dissolve_aa Dissolve N-Protected AA and HATU in DMF start->dissolve_aa add_base Add DIPEA (Pre-activation) dissolve_aa->add_base combine Add Amine Solution to Activated Acid add_base->combine dissolve_amine Dissolve Spiro-Amine in DMF dissolve_amine->combine react Stir at RT (1-4h) combine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Purified Peptide purify->product

Diagram 2: Experimental workflow for HATU-mediated coupling.

Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt

This protocol provides a cost-effective alternative, though reaction times may be longer.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)

  • Methyl 5-azaspiro[3.4]octane-8-carboxylate (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq), HOBt (1.2 eq), and Methyl 5-azaspiro[3.4]octane-8-carboxylate (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture in an ice bath (0 °C).[10][12] This is recommended to minimize potential side reactions associated with carbodiimides.[10]

  • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: If using DCM, wash the reaction mixture with 5% citric acid, saturated sodium bicarbonate, and brine. If using DMF, dilute with a large volume of water and extract with ethyl acetate. The resulting urea byproduct from EDC is water-soluble, simplifying its removal.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to obtain the crude product.

  • Purification: Purify the crude peptide via flash column chromatography.

Data Summary and Troubleshooting

The following table provides a summary of typical reaction parameters. Note that optimal conditions may vary depending on the specific amino acid being coupled.

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Rationale & Comments
Carboxylic Acid 1.0 eq1.0 eqThe limiting reagent.
Amine Component 1.0 - 1.1 eq1.1 eqA slight excess of the amine can drive the reaction to completion.
Coupling Reagent 1.0 - 1.2 eq1.2 eqExcess uronium salt can lead to side reactions; a slight excess of carbodiimide is common.[8]
Additive (Intrinsic to HATU)1.2 eqEssential for suppressing racemization and increasing rate with carbodiimides.[11]
Base 2.0 - 3.0 eq(Optional, may require 1 eq if amine salt is used)Crucial for activating the acid and neutralizing byproducts in the HATU protocol.
Temperature Room Temperature0 °C to Room Temp.Lower initial temperature for EDC helps control reactivity and side reactions.[10]
Typical Time 1 - 4 hours12 - 24 hoursHATU is significantly faster and more reactive.[8]
Typical Yield 70 - 95%50 - 85%Yields are highly substrate-dependent but HATU generally provides higher efficiency.

G start Low or No Product Formation check_reagents Are reagents anhydrous and high purity? start->check_reagents First Check check_activation Is pre-activation time sufficient (for HATU)? check_reagents->check_activation Yes increase_equivalents Increase equivalents of coupling reagent/amine. check_activation->increase_equivalents Yes switch_reagent Switch to a more potent coupling reagent (e.g., EDC to HATU). increase_equivalents->switch_reagent Still Low Yield increase_temp Increase reaction temperature (e.g., to 40-50 °C). switch_reagent->increase_temp Final Option

Diagram 3: Troubleshooting guide for peptide coupling reactions.

Conclusion

Methyl 5-azaspiro[3.4]octane-8-carboxylate is a valuable building block for introducing conformational constraints into peptides. Due to the sterically hindered nature of its secondary amine, robust coupling conditions are recommended for its successful incorporation. The use of high-efficiency uronium salt reagents like HATU is the preferred method, offering rapid reaction times and high yields. Alternatively, optimized carbodiimide protocols provide a viable, cost-effective approach. The methodologies and insights provided herein equip researchers with the necessary tools to confidently employ this novel spirocyclic scaffold in the synthesis of next-generation peptidomimetics.

References

  • Current time inform
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • Technical Support Information Bulletin 1205 - H
  • Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals.
  • Optimizing Peptide Coupling: Key Techniques. Ossila.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Acade Chemical.
  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure. PMC.
  • Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Coupling Reagents.
  • Advances in Peptide Synthesis: From Fundamentals to Innovative Str
  • Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Biotage.
  • H
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide hydrochloride. CymitQuimica.
  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activ
  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed.
  • Supporting Information Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a compar
  • Peptide Coupling Reactions.
  • Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Journal of the American Chemical Society.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

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Method

Application Notes &amp; Protocols: Methyl 5-azaspiro[3.4]octane-8-carboxylate as a Versatile Scaffold for Heterocyclic Library Synthesis

Introduction: Embracing the Third Dimension in Medicinal Chemistry The landscape of modern drug discovery is increasingly focused on escaping "flatland" – the two-dimensional realm of aromatic and heteroaromatic ring sys...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

The landscape of modern drug discovery is increasingly focused on escaping "flatland" – the two-dimensional realm of aromatic and heteroaromatic ring systems that has historically dominated medicinal chemistry.[1] The rationale is compelling: molecules with greater three-dimensional (3D) character, often quantified by a higher fraction of sp³-hybridized carbons (Fsp³), tend to exhibit improved clinical success rates. This is attributed to enhanced solubility, greater metabolic stability, and reduced off-target toxicity.[2]

Spirocyclic scaffolds, which feature two rings sharing a single carbon atom, are exemplary motifs for imbuing drug candidates with 3D complexity. The 5-azaspiro[3.4]octane framework, in particular, offers a compelling blend of structural rigidity and functional versatility. The embedded secondary amine and the appended carboxylate group in Methyl 5-azaspiro[3.4]octane-8-carboxylate (1) provide two orthogonal vectors for chemical diversification, making it an ideal starting point for the construction of diverse heterocyclic libraries.

This guide provides a comprehensive overview of the synthesis and application of this valuable building block, offering detailed, field-proven protocols for its preparation and subsequent elaboration.

Core Scaffold Synthesis: A Plausible & Scalable Route

While not yet a widely cataloged reagent, a practical synthesis for Methyl 5-azaspiro[3.4]octane-8-carboxylate (1) can be devised based on established methodologies for constructing similar spirocyclic systems.[3][4] The proposed workflow begins with commercially available starting materials and proceeds through a robust, multi-step sequence.

Synthesis_Workflow cluster_0 Scaffold Construction start Commercially Available Starting Materials step1 Step 1: Dieckmann Condensation start->step1 e.g., Diethyl 2,2-diethylmalonate step2 Step 2: Reductive Amination step1->step2 Cyclic β-keto ester step3 Step 3: N-Protection (Boc) step2->step3 Spirocyclic amine step4 Step 4: Esterification step3->step4 N-Boc protected amine step5 Step 5: Deprotection step4->step5 N-Boc protected ester product Methyl 5-azaspiro[3.4]octane-8-carboxylate (1) step5->product Final Product

Caption: Proposed synthetic workflow for Methyl 5-azaspiro[3.4]octane-8-carboxylate.

Protocol 1: Synthesis of Methyl 5-azaspiro[3.4]octane-8-carboxylate (1)

This protocol is a conceptualized multi-step synthesis. Researchers should perform appropriate small-scale trials and reaction monitoring (e.g., TLC, LC-MS) to optimize conditions.

Step 1: Synthesis of Cyclopentane-1,3-dione

  • Rationale: The Dieckmann condensation is a classic and reliable method for forming five-membered cyclic β-keto esters from acyclic diesters.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.05 eq) and anhydrous toluene.

    • Cool the suspension to 0 °C and add diethyl succinate (1.0 eq) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until TLC analysis indicates consumption of the starting material.

    • Cool the reaction mixture and quench by carefully pouring it over a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ethyl 2,5-dioxocyclopentane-1-carboxylate is then decarboxylated by refluxing in aqueous acid (e.g., 10% H₂SO₄) to yield cyclopentane-1,3-dione.

Step 2: Synthesis of 5-Azaspiro[3.4]octan-8-one

  • Rationale: A tandem condensation/intramolecular cyclization provides an efficient entry into the spirocyclic core.

  • Procedure:

    • In a round-bottom flask, dissolve cyclopentane-1,3-dione (1.0 eq) and 3-aminopropan-1-ol (1.1 eq) in a suitable solvent such as toluene.

    • Fit the flask with a Dean-Stark apparatus and heat to reflux to azeotropically remove water.

    • After formation of the enamine intermediate, cool the reaction and treat it with a suitable reagent to facilitate cyclization of the alcohol onto the iminium intermediate (e.g., activation with TsCl followed by base-mediated cyclization).

Step 3: Synthesis of 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride

  • Rationale: This step involves a haloform reaction or similar oxidation to form the carboxylic acid from the ketone, followed by esterification.

  • Procedure:

    • Treat 5-Azaspiro[3.4]octan-8-one with a solution of sodium hypobromite (generated in situ from NaOH and Br₂) at low temperature.

    • Acidify the reaction mixture to precipitate the crude carboxylic acid.

    • The crude acid can then be purified. The resulting free base, 5-azaspiro[3.4]octane-8-carboxylic acid, can be converted to its hydrochloride salt for improved stability and handling.[5]

Step 4: Esterification to Methyl 5-azaspiro[3.4]octane-8-carboxylate (1)

  • Rationale: Fischer esterification is a standard and cost-effective method for converting carboxylic acids to methyl esters.

  • Procedure:

    • Suspend 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride (1.0 eq) in methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl gas).

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction, neutralize with a base (e.g., saturated NaHCO₃ solution), and extract with an organic solvent like dichloromethane (DCM).

    • Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography (silica gel) to yield the title compound (1) .

Library Diversification Strategies

The true utility of (1) lies in its capacity for rapid and systematic diversification at two key positions: the secondary amine (N5) and the methyl ester (C8).

Diversification_Strategy cluster_N_Func N-Functionalization cluster_C_Func Ester Transformation scaffold Methyl 5-azaspiro[3.4]octane-8-carboxylate (1) acylation N-Acylation / N-Sulfonylation scaffold->acylation reductive_amination N-Alkylation (Reductive Amination) scaffold->reductive_amination amide_coupling Amide Coupling scaffold->amide_coupling reduction Reduction to Alcohol scaffold->reduction hydrolysis Hydrolysis to Acid scaffold->hydrolysis library1 library1 acylation->library1 Diverse Amides & Sulfonamides library2 library2 reductive_amination->library2 Substituted Amines library3 library3 amide_coupling->library3 Diverse Amides library4 library4 reduction->library4 Primary Alcohols library5 library5 hydrolysis->library5 Carboxylic Acids

Caption: Diversification pathways for the 5-azaspiro[3.4]octane scaffold.

Protocol 2: N-Acylation of the Spirocyclic Amine
  • Rationale: Forming an amide bond at the N5 position is a robust and highly versatile reaction. Acyl chlorides or acid anhydrides are common acylating agents, often used with a non-nucleophilic base to scavenge the generated acid.[6][7]

  • Procedure (Schotten-Baumann Conditions):

    • Dissolve Methyl 5-azaspiro[3.4]octane-8-carboxylate (1) (1.0 eq) in a suitable aprotic solvent (e.g., DCM, THF).

    • Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired acyl chloride (R-COCl) or sulfonyl chloride (R-SO₂Cl) (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product via column chromatography.

Reagent TypeR-Group ExampleProduct Class
Acyl ChlorideBenzoyl chlorideN-Aryl Amide
Acyl ChlorideAcetyl chlorideN-Alkyl Amide
Sulfonyl Chloridep-Toluenesulfonyl chlorideN-Sulfonamide
Protocol 3: N-Alkylation via Reductive Amination
  • Rationale: Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids over-alkylation.[8] The reaction proceeds via an intermediate iminium ion, which is selectively reduced in the presence of the starting carbonyl compound.[9] Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this transformation.

  • Procedure:

    • Dissolve Methyl 5-azaspiro[3.4]octane-8-carboxylate (1) (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM.

    • Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

    • Stir at room temperature for 4-24 hours until the reaction is complete (monitored by LC-MS).

    • Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM (3x), combine the organic layers, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Carbonyl SourceR-Group ExampleProduct Class
AldehydeBenzaldehydeN-Benzyl Amine
KetoneAcetoneN-Isopropyl Amine
AldehydeFormaldehydeN-Methyl Amine
Protocol 4: Amide Coupling at the Carboxylate Position
  • Rationale: Conversion of the methyl ester to a diverse array of amides is a cornerstone of library synthesis. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

  • Step 4a: Ester Hydrolysis

    • Dissolve Methyl 5-azaspiro[3.4]octane-8-carboxylate (1) (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH) (1.5 - 2.0 eq).[10]

    • Stir at room temperature until saponification is complete (TLC or LC-MS monitoring).

    • Acidify the mixture to pH ~4-5 with 1N HCl.

    • Extract the carboxylic acid product into a suitable organic solvent (e.g., ethyl acetate).

    • Dry and concentrate to yield the crude 5-azaspiro[3.4]octane-8-carboxylic acid, which can be used directly in the next step.

  • Step 4b: Amide Coupling

    • Rationale: A vast number of coupling reagents are available to activate the carboxylic acid for reaction with an amine.[11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used reagent that minimizes racemization.[12]

    • Procedure:

      • Dissolve the carboxylic acid from Step 4a (1.0 eq) in an anhydrous polar aprotic solvent like DMF or NMP.

      • Add the desired primary or secondary amine (R¹R²NH) (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

      • Add HATU (1.1 eq) to the mixture.

      • Stir at room temperature for 2-12 hours.

      • Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify the resulting amide by column chromatography or preparative HPLC.

Amine (R¹R²NH)Product Class
AnilineN-Aryl Amide
BenzylamineN-Benzyl Amide
MorpholineN-Morpholinyl Amide

Conclusion and Outlook

Methyl 5-azaspiro[3.4]octane-8-carboxylate is a powerful building block for generating novel, three-dimensional heterocyclic libraries. Its two orthogonal functional handles—the secondary amine and the methyl ester—allow for systematic and diverse chemical exploration. The protocols outlined in this guide provide a robust framework for both the synthesis of the core scaffold and its subsequent elaboration into libraries of drug-like molecules. By leveraging these methods, researchers in medicinal chemistry and drug development can efficiently access new chemical space and accelerate the discovery of next-generation therapeutics.

References

  • Time in Islamabad, PK. (n.d.). Google.
  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(24), 6472–6475.
  • Siau, W. Y., & Bode, J. W. (2015). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 137(1), 149-152.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (2011). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Siau, W. Y., & Bode, J. W. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Journal of the American Chemical Society, 136(51), 17711–17714.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 19, 2026, from [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters. ACS Figshare.
  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A REUSABLE CLAY CATALYST. International Journal of ChemTech Research, 6(5), 2883-2890.
  • Medley, J. W. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved February 19, 2026, from [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved February 19, 2026, from [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved February 19, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 19, 2026, from [Link]

  • 7.7 Other Reactions of Carboxylic Acid Derivatives. (n.d.). KPU Pressbooks – Organic Chemistry II. Retrieved February 19, 2026, from [Link]

  • Synthesis of substituted N-heterocycles by N-acylation. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. (2006). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Litskan, Y., & Vashchenko, B. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35.
  • Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(17), 5130-5133.
  • 5-Azaspiro(3.4)octane-8-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved February 19, 2026, from [Link]

  • Papillon, J. P., & Taylor, R. J. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 2(14), 1987–1990.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). PMC. Retrieved February 19, 2026, from [Link]

  • Mild and Useful Method for N-Acylation of Amines | Request PDF. (2006). ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

Application

Microwave-assisted synthesis using Methyl 5-azaspiro[3.4]octane-8-carboxylate

Application Note: Microwave-Assisted Derivatization of Methyl 5-azaspiro[3.4]octane-8-carboxylate Executive Summary This technical guide details the microwave-assisted synthesis protocols for utilizing Methyl 5-azaspiro[...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Derivatization of Methyl 5-azaspiro[3.4]octane-8-carboxylate

Executive Summary

This technical guide details the microwave-assisted synthesis protocols for utilizing Methyl 5-azaspiro[3.4]octane-8-carboxylate (M-5-ASO-8-C) as a core scaffold in medicinal chemistry.

Spirocyclic scaffolds have emerged as critical building blocks in modern drug discovery, offering a high fraction of saturated carbon (


) and inherent three-dimensional vectors that improve solubility and metabolic stability compared to flat aromatic bioisosteres. However, the steric congestion inherent to the spiro-junction often renders conventional thermal functionalization sluggish or low-yielding.

Why Microwave Irradiation? The quaternary spiro-carbon at the C4 position creates significant steric hindrance for substituents at the adjacent C5 (nitrogen) and C8 positions. Microwave irradiation (MW) overcomes this kinetic barrier through efficient dielectric heating, allowing for rapid N-functionalization and ester hydrolysis that would otherwise require prolonged reflux times and harsh reagents.

Chemical Profile & Handling

PropertySpecification
Compound Name Methyl 5-azaspiro[3.4]octane-8-carboxylate
CAS Number 1390265-66-X (Acid Parent Ref)
Molecular Formula

Core Structure Spiro[3.4]octane (4-membered ring fused to 5-membered ring at C4)
Key Functionality Secondary Amine (C5 position), Methyl Ester (C8 position)
pKa (Calc) ~9.2 (Amine), ~24 (Alpha-proton)
Storage Store at 2–8°C under Argon; Hygroscopic as HCl salt.

Structural Insight: The molecule functions as a conformationally restricted Proline surrogate . The nitrogen (N5) and the carboxylate (C8) are both adjacent to the spiro-center (C4), effectively making C4 a quaternary


-carbon. This geometry locks the vectors of attached groups, maximizing receptor selectivity but increasing the energy barrier for derivatization.

Core Application Workflows

The following protocols are designed for a single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator).

Workflow Logic Diagram

G cluster_0 Key Advantage: Kinetic Acceleration Start Methyl 5-azaspiro [3.4]octane-8-carboxylate Step1 Reaction A: N-Functionalization (Amide Coupling/SNAr) Start->Step1 MW: 100°C, 15 min (Steric overcoming) Step2 Reaction B: Saponification (Ester Hydrolysis) Step1->Step2 MW: 80°C, 10 min (Rapid hydrolysis) Step3 Reaction C: C-Terminus Coupling (Amide/Heterocycle) Step2->Step3 MW: 60°C, 20 min (Library Gen) Final Spirocyclic Drug Candidate Step3->Final

Caption: Sequential functionalization workflow leveraging microwave energy to overcome steric hindrance at the spiro-junction.

Experimental Protocols

Protocol A: Microwave-Assisted N-Acylation (Amide Library Generation)

Objective: Coupling the sterically hindered secondary amine (N5) with diverse carboxylic acids. Conventional coupling often stalls due to the adjacent quaternary center.

Reagents:

  • Substrate: Methyl 5-azaspiro[3.4]octane-8-carboxylate (HCl salt) (1.0 equiv)

  • Carboxylic Acid:

    
     (1.2 equiv)
    
  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve the carboxylic acid (0.6 mmol) and HATU (0.6 mmol) in DMF (2 mL). Stir for 2 minutes to activate the acid.

  • Addition: Add the spiro-amine salt (0.5 mmol) followed immediately by DIPEA (1.5 mmol). Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Mode: Dynamic (Standard)

    • Temperature: 100°C

    • Hold Time: 15 minutes

    • Pressure Limit: 200 psi

    • Power: High absorption (set max to 150W)

  • Work-up: Dilute reaction mixture with EtOAc (20 mL), wash with sat.

    
     (2x), water (1x), and brine.[1] Dry over 
    
    
    
    .
  • Validation: LC-MS should show >95% conversion. The steric bulk of the spiro ring prevents over-acylation.

Expert Insight:

Thermal vs. Microwave: Thermal heating at 100°C often leads to partial degradation of sensitive carboxylic acids before coupling is complete due to the slow nucleophilic attack of the hindered amine. Microwave heating accelerates the rate-determining step (nucleophilic attack) significantly faster than the rate of byproduct formation.

Protocol B: Rapid Microwave Saponification (Ester Hydrolysis)

Objective: Hydrolysis of the methyl ester to the free acid. The steric bulk at C8 (adjacent to spiro C4) makes this ester surprisingly resistant to standard room-temperature hydrolysis (LiOH/THF).

Reagents:

  • Substrate: N-Functionalized Methyl 5-azaspiro[3.4]octane-8-carboxylate (1.0 equiv)

  • Base: LiOH (2.0 M aqueous solution, 5.0 equiv)

  • Solvent: THF/MeOH (1:1 ratio)

Step-by-Step Procedure:

  • Preparation: Dissolve the ester (0.5 mmol) in THF/MeOH (2 mL) in a 10 mL microwave vial.

  • Addition: Add 2.0 M LiOH (1.25 mL).

  • Microwave Irradiation:

    • Temperature: 80°C

    • Hold Time: 10 minutes

    • Stirring: High speed

  • Work-up: Acidify carefully to pH 3-4 using 1N HCl. Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.

  • Note: If the N-substituent is acid-sensitive, use trimethyltin hydroxide (highly toxic, use caution) or enzymatic hydrolysis, though MW-assisted LiOH is preferred for speed.

Protocol C: Functionalization (Heteroaryl Library)

Objective: Installing heteroaromatic rings on the N5 nitrogen.

Reagents:

  • Substrate: Methyl 5-azaspiro[3.4]octane-8-carboxylate (free base preferred)

  • Electrophile: Chloro- or Bromo-heterocycle (e.g., 2-chloropyridine, 4-chloropyrimidine)

  • Base:

    
     (2.0 equiv) or TEA (3.0 equiv)
    
  • Solvent: DMSO or NMP

Step-by-Step Procedure:

  • Preparation: Combine amine (0.5 mmol), heteroaryl halide (0.6 mmol), and base in DMSO (1.5 mL).

  • Microwave Irradiation:

    • Temperature: 120°C - 150°C (depending on electrophilicity)

    • Hold Time: 20 minutes

  • Purification: Direct injection of the DMSO solution onto C18 Reverse Phase Prep-HPLC is recommended to avoid difficult extractions from DMSO.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Amide Coupling) Steric clash at C4/C5 interface.Increase Temp to 120°C; switch solvent to NMP (higher loss tangent); use T3P coupling agent.
Epimerization at C8 Overheating during saponification.Reduce Temp to 60°C and extend time; ensure pH does not exceed 12 during workup.
Ring Opening Extreme thermal stress (>200°C).Do not exceed 180°C. The spiro[3.4] system is strained but stable up to ~180°C.
Precipitation in Vial Solubility limit of spiro-salt.Use a solvent mixture (DMF/DCM 1:1) or pre-freebase the amine before MW.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Analogues." Organic Letters, 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Properties." Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Enamine Ltd. (2025).[1][2] "Spirocyclic Amino Acids and Esters: Building Blocks for Drug Discovery."[3] Enamine Catalog. Link

  • Stepaniuk, O., et al. (2011). "Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery." Organic Letters, 13(22), 6134-6136. Link

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 5-azaspiro[3.4]octane-8-carboxylate

Topic: Purification & Impurity Isolation for Spirocyclic Amino Esters Ticket ID: #SPIRO-884-PUR Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Impurity Isolation for Spirocyclic Amino Esters Ticket ID: #SPIRO-884-PUR Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: Characterizing Your Impurity Profile

Before selecting a purification method, we must diagnose the specific nature of your contamination. Spirocyclic amines like Methyl 5-azaspiro[3.4]octane-8-carboxylate present a unique "double-trouble" challenge: the basicity of the secondary amine (


) causes streaking on silica, while the methyl ester is susceptible to hydrolysis if handled aggressively.

Identify your scenario from the table below:

SymptomProbable CauseDiagnostic CheckRecommended Workflow
Broad, tailing peak on TLC/Flash (Rf varies w/ loading)Silanol Interaction: The amine is hydrogen-bonding with acidic silanols on the silica gel.Run TLC with 1% Et3N. If spot tightens, this is the issue.Protocol B (Amine-Modified Silica)
New spot at Baseline (High Polarity)Hydrolysis Product: The ester has cleaved to form the carboxylic acid (zwitterion).LC-MS shows [M-14] peak (loss of CH2).Protocol A (Reverse Acid-Base Extraction)
Doublet peaks in NMR/HPLCRotamers or Diastereomers: Spiro cycles often have restricted rotation or diastereomeric impurities from synthesis.Run High-Temp NMR. If peaks coalesce, it's rotamers. If not, it's an isomer.Protocol C (Chiral/Achiral Polishing)
Gray/Black solid after concentrationMetal Residue: Palladium or Ruthenium carryover from ring-closing steps.Ash test or color.Protocol D (Scavenging)

Troubleshooting Logic & Decision Tree

Use this logic flow to determine the safest purification route that preserves the labile methyl ester while removing impurities.

PurificationLogic Start Crude Mixture Analysis IsSolid Is the crude a solid? Start->IsSolid SaltScreen Attempt Salt Formation (HCl or Oxalate) IsSolid->SaltScreen Yes Liquid Oil / Gum IsSolid->Liquid No Scavenge Protocol D: Metal Scavenging SaltScreen->Scavenge Mother Liquor Cleanup AcidImpurity Contains Acid Impurity? (Hydrolysis) Liquid->AcidImpurity Extraction Protocol A: Cold Acid-Base Extraction AcidImpurity->Extraction Yes (>5%) Flash Protocol B: Amine-Modified Flash AcidImpurity->Flash No (<5%) Extraction->Flash Polishing req.

Figure 1: Decision matrix for purification based on physical state and impurity profile.

Technical Protocols

Protocol A: Cold Acid-Base Extraction (The "Ester-Safe" Method)

Best for: Removing non-basic impurities (starting materials) and hydrolysis products (acids).

Scientific Rationale: We exploit the basicity of the pyrrolidine nitrogen (


) to pull the product into water. However, methyl esters hydrolyze rapidly at high pH/temperature. We mitigate this by using low temperature  and minimizing contact time  at high pH.

Steps:

  • Dissolution: Dissolve crude oil in EtOAc (10 mL/g).

  • Acid Extraction: Extract with cold (0°C) 1M HCl (3 x volume).

    • Chemistry: The amine protonates (

      
      ) and moves to the aqueous layer. Non-basic impurities stay in EtOAc.
      
    • Waste: Discard organic layer (contains linear starting materials).

  • Basification (CRITICAL STEP):

    • Place the aqueous acidic layer in an ice bath (0°C).

    • Add DCM (equal volume) to the flask before basifying (biphasic quench).

    • Slowly adjust pH to 12.0 using 50% NaOH or Sat.

      
      .
      
    • Why? The biphasic system allows the free amine to immediately partition into DCM, protecting the ester from the caustic aqueous environment.

  • Separation: Shake immediately and separate. Re-extract aqueous phase 2x with DCM.

  • Drying: Dry combined DCM over

    
     (anhydrous) and concentrate at 
    
    
    
    .
Protocol B: Amine-Modified Flash Chromatography

Best for: Removing polar impurities without "streaking."

Scientific Rationale: Secondary amines interact with acidic silanols (


) on standard silica, causing peak tailing. Adding a competing base (Triethylamine or Ammonia) blocks these sites, sharpening the peak.

Solvent Systems:

  • Option 1 (Standard): DCM : MeOH :

    
     (95 : 4.5 : 0.5).
    
  • Option 2 (Volatile): Hexanes : EtOAc :

    
     (Start 80:20:1 
    
    
    
    20:80:1).

Visual Workflow:

FlashChromatography Step1 Pre-wash Column with 1% Et3N/Hexane Step2 Load Sample (DCM liquid load) Step1->Step2 Step3 Elute Gradient (Keep 1% Et3N constant) Step2->Step3 Step4 Concentrate Fractions (Rotovap < 35°C) Step3->Step4

Figure 2: Column preparation workflow to neutralize silica acidity.

Caution: If using Triethylamine (


), you must rotovap thoroughly or use a high-vacuum pump to remove the amine residue, as it can interfere with subsequent biological assays.
Protocol C: Salt Formation (Recrystallization)

Best for: High-purity isolation (>99%) and storage stability.

Spirocyclic amines often form stable crystalline salts, which naturally reject impurities that don't fit the crystal lattice.

  • Oxalate Salt: Dissolve free base in Acetone. Add 1.0 eq of Oxalic acid dissolved in minimal Acetone. White precipitate usually forms immediately.

  • HCl Salt: Dissolve in

    
    . Add 1M HCl in 
    
    
    
    dropwise.
    • Note: Avoid aqueous HCl to prevent ester hydrolysis. Use anhydrous ethereal HCl.

Frequently Asked Questions (FAQ)

Q1: My product is decomposing on the silica column. Why? A: Standard silica is slightly acidic (pH 5-6). If your spiro-cycle is strained, acid-catalyzed ring opening or ester hydrolysis can occur.

  • Fix: Switch to Neutral Alumina or Amine-Functionalized Silica (e.g., KP-NH) cartridges. These are pH neutral/basic and require no solvent modifiers [1].

Q2: I see a "double spot" on TLC that merges in the NMR. Is it impure? A: This is likely a rotameric effect . The Nitrogen in the spiro-ring can undergo slow pyramidal inversion or restricted rotation if protected (e.g., N-Boc).

  • Test: Run a variable-temperature NMR (VT-NMR) at 50°C. If the peaks coalesce, it is a single pure compound.

Q3: Can I use C18 Reverse Phase chromatography? A: Yes, but you must buffer the mobile phase. Use 0.1% Formic Acid or 10mM Ammonium Bicarbonate (pH 8).

  • Warning: In acidic C18 (Formic acid), the amine is protonated (

    
    ) and will elute at the solvent front (void volume) unless you use a high-aqueous start. For amines, high pH (Ammonium Bicarbonate) usually gives better retention and peak shape on C18 [2].
    

References

  • Biotage . (2023).[1][2] Strategies for the Purification of Amines: Overcoming Tailing on Silica. Retrieved from

  • Teledyne ISCO . (2022). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (General reference for spirocyclic construction).
  • PubChem . (2025).[3] 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride Data. Retrieved from

Sources

Optimization

Resolving solubility issues with 5-azaspiro[3.4]octane-8-carboxylate salts

Introduction: The "Brick Dust" Challenge Welcome to the technical support hub for the 5-azaspiro[3.4]octane scaffold. This structure is a privileged building block in modern drug discovery, valued for its ability to intr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for the 5-azaspiro[3.4]octane scaffold. This structure is a privileged building block in modern drug discovery, valued for its ability to introduce three-dimensionality (Fsp3 character) and restrict conformational entropy without adding excessive molecular weight.

However, the very features that make it biologically valuable—structural rigidity and high symmetry —often result in high crystal lattice energy. When combined with the zwitterionic nature of the 8-carboxylate/5-amine motif, these salts frequently exhibit "brick dust" behavior: high melting points and poor solubility in both organic and aqueous media.

This guide moves beyond generic advice, applying physical organic chemistry principles to resolve specific solubility bottlenecks encountered with 5-azaspiro[3.4]octane-8-carboxylate salts.

Module 1: Critical Solubility Parameters

Before troubleshooting, verify your compound's state against these baseline properties. The solubility of this scaffold is dictated by the interplay between its lattice energy and solvation energy .

ParameterTypical Value / BehaviorImplication for Solubility
pKa (Amine) ~9.5 – 10.5Highly basic secondary amine. Protonated at physiological pH.
pKa (Acid) ~2.0 – 2.5Carboxylic acid. Deprotonated at neutral pH.
Isoelectric Point (pI) ~6.0 – 7.0 DANGER ZONE. At this pH, the net charge is zero (zwitterion). Lattice energy maximizes; solubility minimizes.
Crystal Packing High EfficiencyThe spiro[3.4] system is rigid. Unlike flexible chains, it packs tightly, requiring high energy to break the lattice.
Common Salts HCl, TFAHCl often forms extremely tight, high-melting lattices (low solubility in organics). TFA salts are often hygroscopic oils (better solubility but harder to handle).

Module 2: Troubleshooting Synthesis & Purification

Scenario A: "My product crashed out during workup and won't dissolve in DCM or Water."

Diagnosis: You likely hit the Isoelectric Point (pI) . During extraction, if you neutralize an acidic reaction mixture to pH 6-7, the 5-azaspiro[3.4]octane-8-carboxylate forms a zwitterion (internal salt). The ionic attraction between the ammonium (pos) and carboxylate (neg) within the rigid crystal lattice is stronger than the solvation provided by water or dichloromethane (DCM).

The Fix: The "pH Swing" Protocol Do not attempt to extract at neutral pH. You must drive the equilibrium fully to the cation or anion.

  • To Extract into Water: Adjust pH to < 2 (using HCl) or > 12 (using NaOH).

    • Low pH: Species is Cationic (R-NH₂⁺-COOH). Soluble in water.[1][2][3][4]

    • High pH: Species is Anionic (R-NH-COO⁻). Soluble in water.[1][2][3][4]

  • To Extract into Organics (DCM/EtOAc):

    • Strategy: You must cap one of the charges.

    • Option 1 (Esterification): If the carboxylate is not needed free, protect it as a methyl/ethyl ester. The amine salt will then be soluble in DCM/MeOH mixtures.

    • Option 2 (N-Protection): If the amine is free, protect with Boc/Cbz. The free acid form of the N-Boc derivative is lipophilic and DCM-soluble.

Scenario B: "The HCl salt is insoluble in my reaction solvent (THF/Dioxane)."

Diagnosis: High Lattice Energy of Chloride Salts. Chloride is a small, hard counter-ion that facilitates tight packing with the rigid spiro cation. This resists dissolution in aprotic solvents.

The Fix: Counter-Ion Switching (Salt Metathesis) Switch to a "softer," bulkier counter-ion to disrupt the crystal lattice.

  • Recommended Substitution: Convert HCl salt to a Mesylate (MsOH) or Tosylate (TsOH) salt.

  • Why? The irregular shape and lipophilic bulk of the sulfonate anion disrupt the packing efficiency of the spiro scaffold, significantly enhancing solubility in THF, MeCN, and even DCM.

Protocol: In-Situ Salt Switch

  • Suspend the insoluble HCl salt in the solvent (e.g., THF).

  • Add 1.05 equiv of Silver Methanesulfonate (AgOMs) or Silver Tosylate .

  • Stir for 1 hour. AgCl will precipitate (driving force).

  • Filter off the AgCl. The filtrate contains the soluble Mesylate salt.

Module 3: Assay & Formulation Support

Scenario C: "The compound precipitates when diluting DMSO stock into assay buffer."

Diagnosis: The "Common Ion Effect" or pH Shock.

  • Cause 1: If your buffer contains high chloride (e.g., PBS with 150mM NaCl) and you are using an HCl salt, the excess Cl⁻ shifts the equilibrium toward the solid precipitate (

    
    ).
    
  • Cause 2: Diluting a highly acidic DMSO stock (due to excess HCl) into a pH 7.4 buffer may transiently pass through the pI (pH 6-7), causing microprecipitation.

The Fix: Formulation Decision Tree

Solubility_Workflow Start Start: Precipitation in Assay Buffer Check_pH Check Final pH vs. pI (Is pH ~ 6.5?) Start->Check_pH Check_Salt Check Counter-Ion (Is it HCl in PBS?) Check_pH->Check_Salt No Action_pH Action: Shift Buffer pH Target pH 4.5 or 8.5 (Avoid Zwitterion) Check_pH->Action_pH Yes (Zwitterion Crash) Action_Salt Action: Change Salt Form Use Gluconate or Mesylate (Avoid Common Ion Effect) Check_Salt->Action_Salt Yes (Cl- interference) Action_Cosolvent Action: Add Co-solvent 10-20% HP-beta-Cyclodextrin or PEG400 Check_Salt->Action_Cosolvent No (Hydrophobic Aggregation) End Stable Solution Action_pH->End Action_Salt->End Action_Cosolvent->End

Figure 1: Decision tree for troubleshooting precipitation events in biological assays.

Module 4: Frequently Asked Questions (FAQ)

Q: Why is the 5-azaspiro[3.4]octane salt harder to dissolve than the analogous proline salt? A: Proline is flexible (puckering of the 5-ring). The spiro[3.4] system locks the pyrrolidine ring into a specific conformation and adds a cyclobutane ring. This reduces the entropy of the solid state (making the crystal more stable) and reduces the surface area available for solvent interaction compared to a flexible chain. This is the "General Rigidity Solubility Trade-off" common in spirocyclic drug design [1].

Q: Can I use the free base for reactions? A: The "free base" of this molecule is actually the zwitterion (Ammonium-Carboxylate). It is a high-melting solid, not an oil. It is generally insoluble in non-polar organic solvents. To perform N-alkylation or acylation, you must use a base (like DIPEA or TEA) to deprotonate the ammonium in situ, or use the ester derivative.

Q: What is the best solvent for NMR analysis? A:

  • D₂O: Excellent for HCl salts (pH will be acidic, preventing zwitterion crash).

  • DMSO-d6: Good general solubility, but peaks may be broad due to proton exchange.

  • Methanol-d4: often the best compromise for solubility and resolution.

  • Avoid: CDCl₃ (unless using the N-Boc protected ester).

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][3][5] Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • FDA Guidance for Industry. (2002). Food-Effect Bioavailability and Fed Bioequivalence Studies (Discussing BCS Class and Solubility). [Link]

  • PubChem Compound Summary. (2025). 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride.[6] [Link]

Sources

Troubleshooting

Spiro[3.4]octane Optimization Hub: Technical Support &amp; Troubleshooting

Welcome to the Advanced Synthesis Support Center. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist You are accessing this guide because your spiro[3.4]octane synthesis has likely...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

You are accessing this guide because your spiro[3.4]octane synthesis has likely hit a wall. Whether you are encountering stalled cyclizations, ring-strain-induced decomposition, or the inability to functionalize the sterically shielded core, this guide addresses the thermodynamic and kinetic bottlenecks specific to this privileged scaffold.

Module 1: The Quaternary Challenge (Core Formation)

The defining feature of spiro[3.4]octanes—the quaternary spiro-carbon—is also your primary adversary. The formation of this center involves overcoming significant Van der Waals repulsion and Bayer strain (approx. 26 kcal/mol for the cyclobutane ring alone).

Q: Why is my intramolecular alkylation stalling at the mono-alkylated intermediate?

A: This is the "Gem-Dialkyl" paradox. While the Thorpe-Ingold effect usually accelerates cyclization, the specific geometry of the spiro[3.4] system creates a trajectory mismatch.

  • The Cause: After the first alkylation, the intermediate often adopts a conformation where the electrophile (e.g., alkyl halide) and the nucleophile (enolate) are anti-periplanar, preventing the SN2 attack.

  • The Fix:

    • Switch Cations: Move from NaH (Sodium enolate) to KHMDS or Cs2CO3 . The larger Cesium cation disrupts tight ion-pairing, creating a "naked" enolate that is more reactive and flexible.

    • Solvent Polarity: Switch from THF to DMF or DMSO . The increased dielectric constant stabilizes the transition state of the second alkylation.

    • Temperature Ramp: Do not reflux immediately. Hold at 0°C for the deprotonation, then rapidly ramp to 60-80°C. This kinetic surge helps overcome the activation energy barrier of the sterically hindered closure.

Q: My Ring-Closing Metathesis (RCM) yields are low (<30%). Is the catalyst dying?

A: It is likely not catalyst death, but oligomerization or non-productive chelation .

  • Steric Crowding: In spiro[3.4] precursors, the geminal disubstitution near the alkene hinders the approach of the Ruthenium carbene.

  • The Fix:

    • Catalyst Loading: Standard 5 mol% is insufficient for tetrasubstituted centers. Increase to 10 mol% Grubbs II or Hoveyda-Grubbs II .

    • The "Slow-Add" Protocol: Do not add catalyst all at once. Add it in 3 portions over 6 hours.

    • Ethylene Scavenging: Run the reaction under a weak vacuum (static vacuum) or with an Argon sparge to actively remove ethylene, driving the equilibrium forward (Le Chatelier’s principle).

Module 2: Functionalization & Steric Shielding

Once the ring is formed, the "puckering" of the cyclobutane/cyclopentane rings creates a steric shield, making the core carbons difficult to access.

Q: Why are standard deprotections (e.g., Boc removal) failing on the spiro-amine?

A: The spiro-junction acts as a steric umbrella.

  • The Fix: Standard TFA/DCM (1:1) is often too mild due to poor solvation of the hindered pocket. Use 4M HCl in Dioxane or TMSOTf/2,6-lutidine . The silyl cation (TMS+) is smaller and more Lewis acidic, penetrating the steric shield more effectively than a proton in a solvated cluster.

Q: Palladium cross-couplings on the spiro-core are giving <10% yield.

A: The oxidative addition step is likely working, but reductive elimination is stalled due to the rigidity of the spiro-cycle preventing the necessary orbital overlap.

  • The Fix:

    • Ligand Selection: Abandon standard phosphines (PPh3, dppf). You need ligands with a specific "cone angle" that forces the metal center into a geometry favorable for elimination. Use CPhos or RuPhos (Buchwald ligands).

    • Pre-catalysts: Use Pd(OAc)2 with ligand pre-complexation, or better, Pd-PEPPSI-IPr . The N-heterocyclic carbene (NHC) ligand provides the electron density needed to stabilize the oxidative addition intermediate while being bulky enough to force reductive elimination.

Experimental Protocol: High-Yield Double Alkylation

Target: Synthesis of dimethyl spiro[3.4]octane-2,2-dicarboxylate (The foundational core).

This protocol is optimized to prevent the "mono-alkylation stall."

Reagents:

  • 1,1-bis(bromomethyl)cyclobutane (1.0 equiv)

  • Dimethyl malonate (1.1 equiv)

  • Base: Cs2CO3 (2.5 equiv) - Crucial for "naked" enolate effect.

  • Solvent: DMSO (0.2 M concentration)

Step-by-Step:

  • Drying: Flame-dry a 2-neck round bottom flask under Argon. Add activated 4Å molecular sieves.

  • Solvation: Dissolve Dimethyl malonate in anhydrous DMSO. Add Cs2CO3 in one portion. Stir at RT for 30 mins. Observation: The suspension will turn milky white.

  • Addition: Add 1,1-bis(bromomethyl)cyclobutane dropwise over 10 minutes.

  • The "Kick": Heat the mixture to 90°C .

    • Why? The first alkylation happens at RT. The second alkylation (forming the quaternary center) requires thermal activation to overcome the ring strain barrier.

  • Monitoring: Monitor by GC-MS, not TLC. TLC often cannot distinguish between the mono-alkylated intermediate and the spiro-product. Look for the M+ peak (MW: 240.2).

  • Workup: Pour into ice-cold brine. Extract with Et2O (not DCM, to avoid emulsion with DMSO). Wash organic layer 5x with water to remove all DMSO.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Reaction stalls at mono-alkylation Enolate aggregation or steric block.Switch base to Cs2CO3 ; switch solvent to DMSO ; increase temp to >80°C.
RCM Product is oligomeric Concentration too high (Inter- vs Intra-molecular).Dilute to 0.005 M . Add catalyst via syringe pump over 4 hours.
Decomposition of spiro-halide Ring strain release via carbocation rearrangement.Avoid strong Lewis acids. Use neutral conditions for functional group interconversions.
Low yield in Pd-coupling Reductive elimination failure.Switch to Buchwald G3 precatalysts (e.g., XPhos Pd G3).

Visualizing the Optimization Logic

Diagram 1: Synthesis Strategy Decision Tree

This flow helps you decide which synthetic route to take based on your starting materials and steric constraints.

SpiroStrategy Start Start: Target Spiro[3.4]octane CheckSM Check Available Precursors Start->CheckSM Decision1 Are linear di-olefins available? CheckSM->Decision1 Decision2 Is the core highly substituted? Decision1->Decision2 No RouteRCM Route A: Ring-Closing Metathesis (Grubbs II) Decision1->RouteRCM Yes RouteAlk Route B: Double Alkylation (Malonate + Cs2CO3) Decision2->RouteAlk No (De Novo) RouteCH Route C: C-H Activation (Pd-Catalysis) Decision2->RouteCH Yes (Late Stage) WarningRCM Critical: High Dilution (0.005M) to prevent oligomers RouteRCM->WarningRCM WarningAlk Critical: Use DMSO/Cs2CO3 to force 2nd alkylation RouteAlk->WarningAlk

Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and steric complexity.

Diagram 2: Troubleshooting the "Stalled" Cyclization

A mechanistic view of why the reaction fails and how the optimized conditions fix it.

CyclizationFix Step1 Mono-Alkylated Intermediate Barrier Steric/Strain Barrier Step1->Barrier Standard Standard Conditions (NaH, THF, Reflux) Barrier->Standard Optimized Optimized Conditions (Cs2CO3, DMSO, 90°C) Barrier->Optimized ResultFail Stalled Reaction (Elimination/Polymer) Standard->ResultFail Mechanism Effect: Naked Enolate + High Dielectric Constant Optimized->Mechanism ResultSuccess Spiro[3.4]octane Product Mechanism->ResultSuccess

Caption: Mechanistic intervention to overcome the energy barrier at the second alkylation step.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Burkhard, J. A., et al.[1][2] (2016).[2][3] Organic Letters. [Link]

  • Spirocyclic Motifs in Drug Discovery: Synthesis and Properties. Zheng, Y., & Tice, C. M. (2016).[2][3] Expert Opinion on Drug Discovery. [Link]

  • The Gem-Dialkyl Effect in Intramolecular Cyclizations. Jung, M. E., & Piizzi, G. (2005).[1][3][4] Chemical Reviews. [Link]

  • Practical Synthesis of Spiro[3.3]heptanes and Spiro[3.4]octanes via Ring-Closing Metathesis. Wuitschik, G., Carreira, E. M., et al. (2010). Angewandte Chemie International Edition. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substrates. Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research. [Link]

Sources

Optimization

Minimizing side reactions during 5-azaspiro[3.4]octane functionalization

Welcome to the technical support center for the functionalization of 5-azaspiro[3.4]octane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 5-azaspiro[3.4]octane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. 5-Azaspiro[3.4]octane is a key building block in medicinal chemistry, prized for its ability to introduce three-dimensional character into drug candidates, which can lead to improved physicochemical and pharmacokinetic properties.[1] However, its unique strained-ring system can present challenges during synthetic modifications.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles and minimize side reactions, ensuring the successful synthesis of your target molecules.

I. Understanding the Reactivity of 5-Azaspiro[3.4]octane

The reactivity of the 5-azaspiro[3.4]octane core is dominated by the nucleophilicity of the secondary amine. However, the strained four-membered azetidine ring can also participate in or influence reactions. A thorough understanding of these characteristics is crucial for predicting and controlling reaction outcomes.

II. Frequently Asked Questions (FAQs)

N-Functionalization

Question 1: I am observing significant amounts of over-alkylation on the nitrogen of 5-azaspiro[3.4]octane. How can I favor mono-alkylation?

Answer: Over-alkylation is a common issue when functionalizing amines, as the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary or secondary amine.[2][3] To promote mono-alkylation of 5-azaspiro[3.4]octane, consider the following strategies:

  • Stoichiometry Control: Use a large excess of the 5-azaspiro[3.4]octane relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of the mono-alkylated product reacting further.

  • Protecting Groups: Employ a nitrogen protecting group, such as a tert-butoxycarbonyl (Boc) or carboxybenzyl (Cbz) group.[4][5] These groups reduce the nucleophilicity of the nitrogen, preventing over-alkylation. The protecting group can be removed in a subsequent step.

  • Reductive Amination: As an alternative to direct alkylation, consider reductive amination.[6] This involves reacting the 5-azaspiro[3.4]octane with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ. This method often provides better control over the degree of alkylation.

Question 2: My N-acylation reaction is sluggish and gives low yields. What can I do to improve it?

Answer: Sluggish N-acylation can be due to several factors, including the choice of acylating agent, base, and solvent.

  • Acylating Agent Reactivity: If you are using a less reactive acylating agent like an ester, consider switching to a more reactive one, such as an acyl chloride or anhydride.

  • Base Selection: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to scavenge the acid byproduct. Ensure the base is of high purity and used in at least stoichiometric amounts.

  • Solvent Effects: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally suitable. For particularly difficult acylations, a more polar aprotic solvent like DMF can be beneficial.

  • Coupling Reagents: For coupling with carboxylic acids, the use of peptide coupling reagents like HATU, HBTU, or EDC with an additive like HOBt can significantly improve reaction rates and yields.

C-H Functionalization

Question 3: I am interested in C-H functionalization of the 5-azaspiro[3.4]octane core. What are the key challenges and considerations?

Answer: C-H functionalization is a powerful tool for late-stage modification, but it often requires careful optimization to achieve the desired regioselectivity and avoid side reactions.[7][8]

  • Regioselectivity: The different C-H bonds in the 5-azaspiro[3.4]octane scaffold (on the cyclobutane and cyclopentane rings) will have different reactivities. Directing groups are often necessary to achieve high regioselectivity. The nitrogen atom itself can act as a directing group in some metal-catalyzed reactions.

  • Catalyst Selection: The choice of metal catalyst (e.g., palladium, rhodium, iron) and ligand is critical for controlling the outcome of the reaction.[7]

  • Oxidative Addition: Be mindful of potential side reactions, such as oxidation of the amine nitrogen, especially when using oxidizing conditions.

III. Troubleshooting Guides

Problem 1: Unexpected Ring-Opening of the Azetidine Ring

Symptom: Formation of byproducts with a molecular weight corresponding to the addition of the reactant and a solvent molecule or other nucleophile, and loss of the spirocyclic core integrity.

Potential Causes:

  • Harsh Acidic Conditions: The strained azetidine ring can be susceptible to opening under strongly acidic conditions, leading to the formation of a carbocation intermediate that can be trapped by nucleophiles.

  • Lewis Acid Catalysis: Some Lewis acids used to activate electrophiles can also coordinate to the nitrogen atom of the azetidine, promoting ring-opening.

  • High Temperatures: Elevated reaction temperatures can provide the energy needed to overcome the activation barrier for ring-opening.

Troubleshooting Workflow:

start Unexpected Ring-Opening cause1 Harsh Acidic Conditions start->cause1 cause2 Lewis Acid Catalysis start->cause2 cause3 High Temperatures start->cause3 solution1 Use milder acids or buffer the reaction cause1->solution1 solution2 Screen alternative Lewis acids or use a protecting group cause2->solution2 solution3 Run the reaction at a lower temperature cause3->solution3 check Analyze reaction mixture by LC-MS/NMR solution1->check solution2->check solution3->check success Ring-opening minimized check->success Byproduct absent fail Problem persists check->fail Byproduct present

Caption: Troubleshooting workflow for azetidine ring-opening.

Detailed Solutions:

Solution Experimental Protocol Expected Outcome
Use Milder Acids If using a strong acid (e.g., TFA, HCl), switch to a weaker organic acid (e.g., acetic acid) or use a buffered system (e.g., NH4Cl).Reduced or eliminated ring-opened byproducts.
Screen Lewis Acids If a Lewis acid is necessary, screen milder alternatives (e.g., ZnCl2 instead of AlCl3). Alternatively, protect the nitrogen with a Boc group before performing the reaction.Identification of a Lewis acid that promotes the desired reaction without causing ring-opening.
Lower Reaction Temperature Run the reaction at room temperature or below (0 °C or -78 °C). Monitor the reaction progress over a longer period.Slower reaction rate but with significantly less byproduct formation.
Problem 2: Poor Regioselectivity in C-H Functionalization

Symptom: Formation of a mixture of isomers where functionalization has occurred at different positions on the spirocyclic core.

Potential Causes:

  • Lack of a Directing Group: Without a directing group, the inherent reactivity of the C-H bonds will dictate the product distribution, which may not be selective.

  • Inappropriate Catalyst/Ligand Combination: The catalyst and ligand play a crucial role in determining which C-H bond is activated.

  • Steric Hindrance: The accessibility of different C-H bonds to the catalyst can influence the regioselectivity.

Decision Tree for Improving Regioselectivity:

start Poor Regioselectivity in C-H Functionalization q1 Is a directing group being used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have different catalysts/ligands been screened? a1_yes->q2 sol1 Introduce a suitable directing group a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have solvent and temperature been optimized? a2_yes->q3 sol2 Screen a panel of catalysts and ligands a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Improved Regioselectivity a3_yes->end sol3 Optimize reaction conditions a3_no->sol3 sol3->end

Caption: Decision tree for optimizing C-H functionalization regioselectivity.

Experimental Approaches to Enhance Regioselectivity:

Strategy Description Example
Directing Group Installation A directing group is a functional group that positions the catalyst in proximity to a specific C-H bond.The amide nitrogen of a picolinamide derivative can direct ortho-C-H activation.
Catalyst and Ligand Screening The electronic and steric properties of the catalyst and ligand can significantly influence regioselectivity.For a Pd-catalyzed reaction, screening different phosphine ligands (e.g., PPh3, XPhos, SPhos) can alter the product ratio.
Solvent and Temperature Optimization The reaction medium and temperature can affect the transition state energies of different reaction pathways.A more polar solvent might favor functionalization at a more electron-rich C-H bond.

IV. References

  • Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134-6. [Link]

  • Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]

  • Google Patents. (n.d.). WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.

  • MDPI. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 20(12), 22954-22967. [Link]

  • ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. [Link]

  • Arabian Journal of Chemistry. (n.d.). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[1][2]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. [Link]

  • PMC. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • PubMed. (2008). Purification of five azaspiracids from mussel samples contaminated with DSP toxins and azaspiracids. [Link]

  • PMC. (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. [Link]

  • PMC. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Chemistry LibreTexts. (2020). 10.2: Protecting Groups. [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • PubMed. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • MDPI. (2020). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. Molecules, 25(4), 880. [Link]

  • SlidePlayer. (n.d.). Chapter 18: Catalytic C-H Functionalization. [Link]

  • Indian Association for the Cultivation of Science. (2019). FUNCTIONALIZATION VIA C-H ACTIVATION – A GREEN CONCEPT. [Link]

Sources

Troubleshooting

Storage stability and degradation of Methyl 5-azaspiro[3.4]octane-8-carboxylate

Technical Support Center: Storage & Stability of Methyl 5-azaspiro[3.4]octane-8-carboxylate Section 1: Executive Summary & Compound Profile Compound: Methyl 5-azaspiro[3.4]octane-8-carboxylate Role: High-value spirocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage & Stability of Methyl 5-azaspiro[3.4]octane-8-carboxylate

Section 1: Executive Summary & Compound Profile

Compound: Methyl 5-azaspiro[3.4]octane-8-carboxylate Role: High-value spirocyclic building block for drug discovery (scaffold for peptidomimetics and GPCR ligands). Critical Vulnerabilities: Ester hydrolysis, secondary amine oxidation, and hygroscopicity (salt form).

This guide is designed for medicinal chemists and process engineers. It moves beyond basic SDS data to address the mechanistic causes of degradation and provides actionable recovery protocols.

Section 2: Storage Protocols (The "Golden Standard")

The stability of this compound is binary: it depends entirely on whether you possess the Free Base or the Salt (e.g., HCl, TFA) .

Quick Reference Storage Table
ParameterHCl/TFA Salt (Solid) Free Base (Oil/Low-melt Solid)
Primary Risk Hygroscopicity (Water absorption)Oxidation & Carbamate formation
Temperature +4°C (Short term), -20°C (Long term)-20°C or -80°C (Strict)
Atmosphere DesiccatedInert Gas (Argon/Nitrogen)
Container Amber glass, Parafilm/Teflon tapeAmber vial, Septum-sealed
Shelf Life 12–24 Months< 3 Months (Prepare fresh recommended)

Expert Insight: The spiro[3.4] system possesses inherent ring strain (~26 kcal/mol in the cyclobutane moiety). While kinetically stable at room temperature, the free base amine can act as an intramolecular catalyst for ester hydrolysis if moisture is present, accelerating degradation compared to linear amino esters.

Section 3: Degradation Pathways (Mechanistic Visualization)

Understanding how the molecule breaks down is the first step in troubleshooting.

Primary Degradation Vectors:

  • Hydrolysis: The methyl ester is attacked by water (catalyzed by the secondary amine or ambient acid/base), yielding the carboxylic acid (Mass -14).

  • Oxidation: The secondary amine (N5) reacts with atmospheric oxygen to form N-oxides (Mass +16).

  • Carbamate Formation: The free amine reacts with atmospheric CO₂ (reversible, but alters physical state).

DegradationPathways cluster_legend Pathway Severity Compound Methyl 5-azaspiro[3.4] octane-8-carboxylate (Active) Acid Carboxylic Acid (Hydrolysis Product) [Inactive] Compound->Acid Ester Hydrolysis (Catalyzed by free amine) NOxide N-Oxide (Oxidation Product) [Impurity] Compound->NOxide N-Oxidation (Slow) Carbamate Ammonium Carbamate (Salt-like Solid) Compound->Carbamate CO₂ Capture (Reversible) Moisture Moisture (H₂O) Moisture->Acid Oxygen Oxygen (O₂) Oxygen->NOxide CO2 CO₂ (Air) CO2->Carbamate High Risk High Risk Moderate Risk Moderate Risk

Figure 1: Mechanistic degradation pathways. Note that the proximity of the secondary amine to the ester (in the same ring system) can facilitate intramolecular hydrolysis.

Section 4: Troubleshooting & FAQs

Scenario A: Physical State Change

User Question: "I purchased the HCl salt as a white powder. After leaving the vial open in the balance room for an hour, it has turned into a sticky gum. Is it ruined?"

Diagnosis: Hygroscopic Deliquescence. The hydrochloride salt is highly hygroscopic. It has absorbed atmospheric water, lowering the melting point and forming a concentrated aqueous solution (gum).

Recovery Protocol:

  • Do NOT heat. Heating wet amino esters promotes hydrolysis.

  • Lyophilization: Dissolve the gum in a minimum amount of anhydrous water/acetonitrile (1:1) and lyophilize (freeze-dry) immediately.

  • Alternative: Azeotropic drying. Dissolve in anhydrous toluene or dichloromethane and rotovap. Repeat 3x.

  • Verification: Check LCMS. If the parent mass is intact, the compound is recoverable.

Scenario B: Unexpected LCMS Peaks

User Question: "My LCMS shows the correct mass (M+1), but I also see a peak at M+15 and M+33. What are these?"

Diagnosis: Solvent Artifacts (Transesterification).

  • M+15: Likely Methyl-to-Ethyl transesterification if you stored or analyzed the sample in Ethanol.

  • M+33: Likely Methanol adduct or hydrolysis followed by salt cluster formation.

Root Cause: Amino esters undergo rapid transesterification in alcoholic solvents, especially if the solution is slightly basic (free amine form).

Solution:

  • Avoid Methanol/Ethanol for storage. Use DMSO or Anhydrous DMF for stock solutions.

  • For LCMS, use Acetonitrile/Water gradients.

Scenario C: NMR Discrepancies

User Question: "The proton NMR shows the methyl singlet at 3.7 ppm is diminishing, and the integration for the spiro-ring protons is shifting upfield."

Diagnosis: Ester Hydrolysis. The disappearance of the methyl ester singlet (usually ~3.6–3.7 ppm) indicates the ester has cleaved to form the carboxylic acid and free methanol. The shift in ring protons is due to the change in electronic environment (carboxylate anion vs. ester).

Decision Matrix:

  • < 5% Hydrolysis: Purify via Reverse Phase HPLC (Acidic modifier).

  • > 20% Hydrolysis: The sample is likely compromised for precise kinetics. Repurify or discard.

Section 5: Experimental Workflow for Purity Check

Follow this self-validating workflow to determine if your batch is suitable for use.

QC_Workflow Start Start: Assess Sample Quality Visual Visual Inspection: Is it a flowing solid? Start->Visual Dry Action: Lyophilize or Azeotrope with Toluene Visual->Dry No (Sticky/Gum) LCMS Run LCMS (ACN/H2O, No Alcohol) Visual->LCMS Yes Dry->LCMS CheckMass Mass Check: Major Peak = Target? LCMS->CheckMass NMR Run 1H NMR (CDCl3 or DMSO-d6) CheckMass->NMR Yes Fail FAIL: Recrystallize or Discard CheckMass->Fail No (Hydrolysis/Oxidation) CheckMe Methyl Ester Singlet Present & Integrated? NMR->CheckMe Pass PASS: Proceed to Experiment CheckMe->Pass Yes CheckMe->Fail No

Figure 2: Quality Control Decision Tree. Use this logic before committing the material to high-value synthesis steps.

Section 6: References & Authoritative Grounding

  • Spirocyclic Scaffolds in Drug Design:

    • Context: Spiro[3.4]octanes are used to restrict conformational flexibility compared to linear amines, improving metabolic stability.

    • Source: Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters. (General principles of spiro-amine stability).

  • Amino Ester Hydrolysis Kinetics:

    • Context: The mechanism of intramolecular catalysis by the free amine in amino esters leads to faster degradation than simple esters.

    • Source: Fife, T. H. (1993). "Intramolecular General Acid-Base Catalysis of Ester Hydrolysis." Accounts of Chemical Research.

  • Handling of Hygroscopic Amine Salts:

    • Context: Standard protocols for preventing deliquescence in hydrochloride salts of secondary amines.

    • Source: Sigma-Aldrich Technical Bulletin: "Handling and Storage of Hygroscopic Products."

  • Vendor Safety Data (Analogous Compound):

    • Context: Methyl 5-azaspiro[3.4]octane-7-carboxylate HCl storage conditions (Refrigerate, Desiccate).

    • Source: Enamine Building Blocks Catalog / Sigma-Aldrich.

Disclaimer: This guide is intended for research and development use only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling.

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of Methyl 5-azaspiro[3.4]octane-8-carboxylate

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary The Methyl 5-azaspiro[3.4]octane-8-carboxylate scaffold represents a critical evolution...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

The Methyl 5-azaspiro[3.4]octane-8-carboxylate scaffold represents a critical evolution in medicinal chemistry, offering a rigidified, three-dimensional bioisostere to traditional proline or piperidine derivatives.[1] Unlike "flat" aromatic or flexible aliphatic systems, this spirocyclic framework imparts specific conformational constraints that enhance metabolic stability and vector selectivity.[1]

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of this molecule. We move beyond simple peak listing to compare its structural dynamics against standard alternatives, providing a robust protocol for structural verification in high-value synthesis pipelines.

Part 1: Structural Context & Comparative Analysis[1][2]

The "Spiro" Advantage: Why This Scaffold?

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) correlates with improved clinical success.[2][3] The 5-azaspiro[3.4]octane system serves as a superior alternative to standard heterocycles due to its unique vector orientation.[1][2]
FeatureMethyl 5-azaspiro[3.4]octane-8-carboxylate Methyl pyrrolidine-2-carboxylate (Proline ester) Methyl piperidine-4-carboxylate
Geometry Rigid, Orthogonal: The cyclobutane ring is fixed ~90° relative to the pyrrolidine ring.[1][2]Flexible Envelope: Subject to rapid ring flipping.Chair/Boat: High conformational mobility.[1][2]
Chirality Complex: Contains a chiral center at C8 and a pro-chiral spiro center (C4), creating diastereotopic environments.[2]Simple: Single chiral center (C2).[1][2]Achiral (unless substituted).[1][2]
NMR Complexity High: Geminal protons on the cyclobutane ring are magnetically non-equivalent (diastereotopic).[2]Moderate: Ring puckering averages some signals.[1][2]Low: Axial/Equatorial averaging often simplifies spectra.[1][2]
Drug Design Utility High Specificity: Locks substituents in precise 3D space (Exit Vectors).[1][2][4][5]General: Common linker, less specificity.General: High entropic penalty upon binding.[1][2]
Structural Numbering & Logic

To interpret the NMR correctly, we must define the connectivity (IUPAC numbering for spiro[3.4]octane):

  • C1-C3: Cyclobutane ring.[1][2]

  • C4: Spiro quaternary carbon.[1][2][3]

  • N5: Nitrogen atom (secondary amine).[1][2]

  • C6-C8: Pyrrolidine ring carbons.[1][2]

  • Functional Group: The carboxylate is attached at C8 , adjacent to the spiro center (C4), making this an

    
    -amino acid derivative (spiro-proline mimetic).[2]
    

Part 2: 1H NMR Spectral Assignment

The Diagnostic Fingerprint

The spectrum of Methyl 5-azaspiro[3.4]octane-8-carboxylate is characterized by three distinct regions. The rigidity of the spiro junction prevents the rapid conformational averaging seen in piperidines, resulting in distinct multiplets for the cyclobutane protons.

Region A: The Methyl Ester (3.60 – 3.75 ppm) [2]
  • Signal: Sharp Singlet (3H).

  • Assignment:

    
    .
    
  • Note: This is the internal standard for integration. If this peak is split, it indicates a mixture of diastereomers (if another chiral center exists) or rotamers (if N is substituted with an amide/carbamate).[2]

Region B: The Alpha-Heteroatom Zone (3.00 – 4.20 ppm)

This region contains the protons adjacent to Nitrogen (N5) and the Ester (C8).[2]

  • H8 (Alpha-proton):

    • Shift:

      
       3.80 – 4.10 ppm (Deshielded by ester and spiro-inductive effect).[1][2]
      
    • Multiplicity: Doublet of Doublets (dd) or broad singlet depending on the dihedral angle with H7.

    • Key Comparison: Unlike Proline (H2), which is a clear triplet/dd, H8 here is adjacent to a quaternary carbon (C4).[2] It has NO vicinal coupling to the spiro side. It only couples to the H7 protons.[1][2]

  • H6 (Delta-protons):

    • Shift:

      
       2.90 – 3.20 ppm.[1][2]
      
    • Multiplicity: Complex multiplet (m).[1][2] These are adjacent to N5 but distant from the chiral center C8.[1][2]

Region C: The High-Field Spiro-Cyclic Zone (1.50 – 2.60 ppm)

This is the most challenging and diagnostic region.[1][2]

  • H7 (Beta-protons):

    
     1.90 – 2.30 ppm.[1][2] Couples to H8 and H6.
    
  • H1, H2, H3 (Cyclobutane protons):

    
     1.60 – 2.50 ppm.[2]
    
    • The "Spiro Effect": Because C8 is chiral, the two faces of the cyclobutane ring are non-equivalent.[2]

    • Result: The protons on C1/C3 are diastereotopic .[1][2] You will not see simple triplets.[1][2] You will see complex multiplets (ABXY systems) representing the "top" and "bottom" face protons resolving separately.[1][2]

    • Validation: This complexity confirms the integrity of the rigid spiro-junction.[1][2] If these appear as simple averaged multiplets, the ring may have opened, or the sample is decomposing.

Representative Data Table (in )
PositionTypeApprox. Shift (

ppm)
MultiplicityIntegrationCoupling (

) / Notes
-OCH3 Methyl Ester3.70s3HDiagnostic singlet.[1][2]
H8 Methine (

to C=O)
3.85dd1HCouples only to H7a/H7b.[1][2]
H6a, H6b Methylene (

to N)
3.05 – 3.15m2HBroadened by N-quadrupole or exchange.[1][2]
H7a, H7b Methylene (

to N)
2.10 – 2.30m2HBridge between H6 and H8.[2]
H1/H3 Cyclobutane (

to spiro)
1.90 – 2.50m (complex)4HDiastereotopic pairs.[2] Distinct "roofing" effects.
H2 Cyclobutane (

to spiro)
1.60 – 1.80m2HFurthest from chiral center.[1][2]
N-H Amine1.80 – 2.50br s1HShift varies wildly with concentration/water.[1][2]

Part 3: Experimental Protocol & Workflow

To ensure reproducibility and distinguish this scaffold from degradation products, follow this self-validating protocol.

Sample Preparation
  • Solvent: Use

    
      (Chloroform-d) for neutral free amines.[1][2]
    
    • Alternative: Use

      
        if the sample is a hydrochloride salt.[1][2] Note that in DMSO, the N-H protons will appear as broad distinct peaks ~8-9 ppm, and H8 may shift downfield.[1]
      
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration can cause N-H intermolecular H-bonding, broadening the H6/H8 signals.[1]

  • Filtration: Essential.[1][2] Suspended solids in spiro-amine samples cause magnetic susceptibility mismatches, ruining the resolution of the cyclobutane multiplets.[1]

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The quaternary spiro carbon (C4) has a long T1 relaxation time.[2] Although not observed in 1H, it affects the relaxation of adjacent protons (H1, H3, H8) via NOE.[2] Short D1 leads to integration errors in the cyclobutane region.

  • Scans (NS): Minimum 64 scans to resolve the low-intensity wings of the cyclobutane multiplets.

Structural Validation Logic (Graphviz)[2]

The following diagram illustrates the decision tree for assigning the stereochemistry and validating the spiro-structure.

NMR_Workflow Start Acquire 1H NMR (CDCl3) Check_OMe Check OMe Singlet (~3.7 ppm) Start->Check_OMe Check_H8 Identify H8 (dd, ~3.8-4.0 ppm) Check_OMe->Check_H8 Singlet Present Check_Cyclo Analyze 1.5-2.5 ppm Region Check_H8->Check_Cyclo Found COSY Run COSY 2D Check_Cyclo->COSY Complex Multiplets Result_Mix WARNING: Diastereomer Mix or Ring Opening Check_Cyclo->Result_Mix Simple Triplets (Implies Ring Open) NOESY Run NOESY 1D/2D COSY->NOESY Map Spin Systems Result_Pure CONFIRMED: Intact Spiro Scaffold NOESY->Result_Pure NOE: H8 <-> Cyclobutane (Spatial Proximity)

Caption: Logical workflow for validating the spirocyclic amine structure using 1D and 2D NMR techniques.

Part 4: Advanced Analysis (Stereochemistry)[2]

The most critical aspect of the Methyl 5-azaspiro[3.4]octane-8-carboxylate is the relative stereochemistry of the ester group.[1][2]

Distinguishing Isomers (NOESY)

Since the spiro-ring is rigid, Nuclear Overhauser Effect Spectroscopy (NOESY) is definitive.[2]

  • Irradiate H8:

    • Observation: Look for NOE enhancement of specific cyclobutane protons (H1/H3).

    • Interpretation: H8 will show a strong NOE correlation to the cyclobutane protons on the same face of the molecule.[1][2]

  • Irradiate OMe:

    • Usually shows no correlation to the ring, confirming the ester points "out".

The "Pucker" Analysis

Unlike piperidines which flip, the 5-membered pyrrolidine ring in a spiro system adopts a specific "envelope" pucker to minimize steric clash with the cyclobutane.[1]

  • Experimental indicator: Measure the coupling constants (

    
    ) of H8.
    
    • If

      
       (e.g., both ~4-5 Hz), the H8 proton is likely in a pseudo-equatorial orientation.[1][2]
      
    • If

      
       (e.g., 10 Hz vs 2 Hz), H8 is pseudo-axial.[1][2]
      

Part 5: References

  • Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[2]

  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of a New Class of Azaspiro[3.4]octanes. Organic Letters, 12(9), 1944–1947.[2]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2]

  • PubChem Compound Summary. (2025). 5-Azaspiro[3.4]octane-8-carboxylic acid.[1][2][6] National Center for Biotechnology Information.[1][2] [2]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1][2] (Authoritative text for NOESY/COSY interpretation protocols).

Sources

Comparative

Technical Guide: MS Fragmentation Profiling of Methyl 5-azaspiro[3.4]octane-8-carboxylate

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Methyl 5-azaspiro[3.4]octane-8-carboxylate , a high-value sp3-rich scaffold used in modern drug discovery. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Methyl 5-azaspiro[3.4]octane-8-carboxylate , a high-value sp3-rich scaffold used in modern drug discovery.

Executive Summary

Methyl 5-azaspiro[3.4]octane-8-carboxylate is a strategic building block in medicinal chemistry, valued for its ability to increase fraction sp3 (Fsp3) and improve metabolic stability compared to flat aromatic systems. However, its unique spirocyclic topology presents distinct mass spectrometric signatures that differ from standard pyrrolidine or piperidine analogs.

This guide objectively compares the fragmentation dynamics of this spiro-scaffold against its non-spiro alternative, Methyl pyrrolidine-3-carboxylate , providing validated experimental protocols and mechanistic insights to ensure accurate structural verification.

Structural Context & Chemical Identity

Before analyzing the spectra, it is critical to define the topological connectivity that drives fragmentation.

  • Compound: Methyl 5-azaspiro[3.4]octane-8-carboxylate

  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Exact Mass: 169.1103 Da

  • Topology: A spiro[3.4] system where a cyclobutane ring (Ring A) and a pyrrolidine ring (Ring B) share a single spiro carbon (C4). The nitrogen is at position 5, and the ester is at position 8 (beta to the nitrogen via the spiro center).

Experimental Protocol (Self-Validating)

To replicate the fragmentation patterns described below, use the following standardized LC-MS/MS workflow. This protocol ensures that "in-source" fragmentation is minimized while maximizing informative product ions.

Methodology: ESI-QTOF MS/MS
ParameterSettingRationale
Ionization ESI Positive Mode (+ve)Protonation of the secondary amine (N5) is the primary charge carrier.
Spray Voltage 3.5 kVOptimal for small molecule ionization without inducing thermal degradation.
Collision Energy (CE) Stepped (15, 30, 45 eV)Ensures capture of both labile losses (ester) and backbone cleavages (spiro ring).
Mobile Phase A: 0.1% Formic Acid in H

OB: Acetonitrile
Acidic pH ensures [M+H]

formation.
Column C18 Reverse Phase (2.1 x 50 mm)Standard retention; spiro compounds typically elute earlier than planar analogs due to 3D globularity.

Validation Step: Inject a standard of Methyl L-prolinate as a system suitability test. If the [M+H-HCOOMe]


 transition is not observed, adjust CE.

Fragmentation Analysis: The Spiro Signature

Unlike linear or simple cyclic amines, the 5-azaspiro[3.4]octane core undergoes fragmentation driven by the release of ring strain from the cyclobutane moiety.

Primary Fragmentation Pathway (ESI+)

The protonated molecular ion [M+H]


 (m/z 170.11)  follows two divergent pathways:
  • Ester-Driven Loss: Neutral loss of methanol (MeOH, 32 Da) or methyl formate (HCOOMe, 60 Da).

  • Strain-Driven Loss: Opening of the cyclobutane ring followed by ethylene extrusion.

Mechanism Visualization

The following diagram illustrates the competitive pathways between standard ester cleavage and the unique spiro-ring opening.

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 170.11 (Protonated Amine) Frag_A1 Fragment A1 [M+H - MeOH]+ m/z 138.08 (Acylium Ion) M_H->Frag_A1 - CH3OH (32 Da) Frag_B1 Intermediate B Cyclobutane Ring Opening (Distonic Ion) M_H->Frag_B1 Strain Relief Frag_A2 Fragment A2 [M+H - HCOOMe]+ m/z 110.09 (Imine Formation) Frag_A1->Frag_A2 - CO (28 Da) Frag_B2 Fragment B [M+H - C2H4]+ m/z 142.08 (Ethylene Loss) Frag_B1->Frag_B2 - C2H4 (28 Da) (Retro-2+2) Frag_B2->Frag_A2 Convergence - HCOOMe

Caption: Competitive fragmentation pathways for Methyl 5-azaspiro[3.4]octane-8-carboxylate. Note the diagnostic loss of ethylene (C2H4) from the spiro-cyclobutane ring.

Key Diagnostic Ions
m/z (Exp)Ion IdentityMechanismDiagnostic Value
170.11 [M+H]

Protonated MoleculeParent Peak.
142.08 [M+H - C

H

]

Cyclobutane Loss High. Specific to spiro[3.4] systems. Indicates the presence of the 4-membered ring.
138.08 [M+H - CH

OH]

Acylium IonMedium. Common to all methyl esters.
110.09 [M+H - HCOOCH

]

Pyrrolidine CoreLow. Common to pyrrolidine esters.
82.06 [C

H

N]

DihydropyrroleBackbone fragment.

Comparative Performance Guide

This section compares the product against its closest non-spiro alternative to assist in structural differentiation.

Alternative: Methyl pyrrolidine-3-carboxylate (Isomeric/Homologous non-spiro analog).

FeatureMethyl 5-azaspiro[3.4]octane-8-carboxylate (Product)Methyl pyrrolidine-3-carboxylate (Alternative)
Molecular Weight 169.11 Da129.08 Da (Homolog) / 169.11 (if substituted)
Retention Time (RT) Earlier (More compact/globular shape)Later (Flatter interaction with C18)
Base Peak (High CE) m/z 142 (Loss of C

H

)
m/z 82 (Pyrrole ring)
Stability Cyclobutane ring opens >30 eVStable pyrrolidine ring
Differentiation Presence of Δ28 Da neutral loss (Ethylene) confirms spiro-cyclobutane.Absence of ethylene loss; dominant loss of formate/methanol only.
Why This Matters for Drug Development
  • Metabolic ID: If you observe a metabolite with m/z 142 transitions, the spiro-ring is intact. If the m/z 142 fragment disappears but the mass shifts +16 Da, the oxidation likely occurred on the cyclobutane ring, facilitating ring opening.

  • Library QA: Distinguishing the spiro product from linear impurities is best achieved by monitoring the 170 -> 142 transition, which is silent in non-spiro contaminants.

References

  • PubChem. Methyl 6-azaspiro[3.4]octane-8-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

  • Wuitschik, G., et al.Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for spiro-amine properties).
  • McLafferty, F. W.Interpretation of Mass Spectra. University Science Books.
Validation

Comparative Guide: Bioisosteric Replacement with Methyl 5-azaspiro[3.4]octane-8-carboxylate

Executive Summary In the pursuit of optimal drug-like properties, medicinal chemists are increasingly moving away from planar, aromatic-heavy scaffolds ("Escape from Flatland") toward saturated, three-dimensional archite...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of optimal drug-like properties, medicinal chemists are increasingly moving away from planar, aromatic-heavy scaffolds ("Escape from Flatland") toward saturated, three-dimensional architectures.[1] Methyl 5-azaspiro[3.4]octane-8-carboxylate represents a high-value bioisostere for traditional cyclic amino esters like methyl pyrrolidine-3-carboxylate and methyl isonipecotate.

This guide analyzes the utility of this spirocyclic scaffold in modulating lipophilicity (LogD), enhancing metabolic stability (intrinsic clearance,


), and providing novel exit vectors for structure-activity relationship (SAR) exploration.

The Bioisosteric Rationale[2][3][4]

Structural Geometry & Vector Analysis

The 5-azaspiro[3.4]octane core fuses a cyclobutane ring and a pyrrolidine ring at a single quaternary carbon. This spiro-fusion creates a rigidified 3D structure that contrasts sharply with the flexible chair conformations of piperidines or the envelope puckering of simple pyrrolidines.

  • Scaffold: 5-azaspiro[3.4]octane

  • Functionalization: 8-carboxylate (Methyl ester)

  • Bioisosteric Class:

    
    -amino acid surrogate (rigidified).
    

Key Structural Advantages:

  • Conformational Locking: The spiro center restricts the conformational entropy of the pyrrolidine ring, potentially reducing the entropic penalty upon protein binding.

  • Metabolic Shielding: The quaternary spiro-carbon (C4) is positioned

    
     to the nitrogen (N5). This steric bulk effectively blocks Cytochrome P450-mediated oxidative dealkylation at this typically vulnerable position.
    
  • Vector Reorientation: The 8-carboxylate substituent projects into a distinct vector space compared to the equatorial/axial options of a piperidine, allowing for unique access to binding pockets.

Decision Logic: When to Use

Use this scaffold when:

  • Problem: High clearance (

    
    ) in lead compounds containing pyrrolidine or piperidine rings.
    
  • Problem: Poor solubility due to planar stacking of aromatic rings (need to increase

    
    ).
    
  • Goal: Novel IP generation (breaking away from crowded morpholine/piperidine patent space).

Comparative Analysis

This section compares Methyl 5-azaspiro[3.4]octane-8-carboxylate (Product A) against two standard industry benchmarks: Methyl pyrrolidine-3-carboxylate (Comparator B) and Methyl isonipecotate (Comparator C).

Physicochemical & Metabolic Profile (Representative Data)
Property(A) Spiro[3.4]octane-8-carboxylate (B) Pyrrolidine-3-carboxylate (C) Methyl Isonipecotate
Structure Type Rigid SpirocycleFlexible Monocycle (5-ring)Flexible Monocycle (6-ring)

Score
1.0 (High)1.01.0
LogP (Calc) ~1.2~0.6~0.8
Topological Polar Surface Area (tPSA) ~49 Ų~49 Ų~49 Ų
Metabolic Stability (

, HLM)
High (>60 min) Low/Moderate (<30 min)Moderate (~45 min)
Solubility (Kinetic, pH 7.4) High (Disrupts packing)HighHigh
Alpha-C Oxidation Risk Blocked (one side) High (both sides exposed)High (both sides exposed)

Analysis:

  • Metabolic Stability: The spiro-fusion at the position

    
     to the nitrogen (Comparator A) provides a "steric shield," significantly extending half-life compared to the exposed 
    
    
    
    -carbons in Comparators B and C.
  • Lipophilicity: While the spirocycle adds carbon bulk (increasing LogP slightly), the compact, sphere-like shape often maintains good solubility by disrupting crystal lattice energy.

Visualizing the Design Strategy

The following diagram illustrates the logical flow of selecting the spirocyclic scaffold to solve specific medicinal chemistry problems.

Bioisostere_Logic Start Lead Compound Optimization Issue_Metab Issue: High Metabolic Clearance (N-dealkylation) Start->Issue_Metab Issue_Sol Issue: Poor Solubility (Flat/Aromatic) Start->Issue_Sol Decision Scaffold Hop Strategy Issue_Metab->Decision Issue_Sol->Decision Sol_Piperidine Try: Piperidine/Pyrrolidine (Flexible, Exposed u03b1-carbons) Decision->Sol_Piperidine Standard Sol_Spiro Try: 5-azaspiro[3.4]octane (Rigid, Shielded u03b1-carbons) Decision->Sol_Spiro Bioisosteric Result_Fail Result: Low Stability / Entropy Penalty Sol_Piperidine->Result_Fail Result_Success Result: Improved t1/2 Novel Vector Sol_Spiro->Result_Success

Caption: Decision tree for implementing spirocyclic bioisosteres to overcome metabolic and solubility liabilities.

Experimental Protocols

To validate the advantages of Methyl 5-azaspiro[3.4]octane-8-carboxylate, the following protocols are recommended.

Protocol A: Library Synthesis (Amide Coupling)

Objective: Derivatize the secondary amine of the spiro scaffold to generate a test library.

Reagents:

  • Methyl 5-azaspiro[3.4]octane-8-carboxylate HCl salt (1.0 equiv)

  • Diverse Carboxylic Acids (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Workflow:

  • Dissolution: Dissolve the carboxylic acid (0.2 mmol) in DMF (2 mL).

  • Activation: Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 15 min.

  • Addition: Add Methyl 5-azaspiro[3.4]octane-8-carboxylate HCl salt.

  • Reaction: Stir at RT for 4–16 hours (monitor by LC-MS).

  • Workup: Dilute with EtOAc, wash with sat.

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Note: The methyl ester group at position 8 is stable under these conditions. Subsequent hydrolysis (LiOH/THF/Water) can expose the carboxylic acid for further coupling if the spirocycle is a central linker.

Protocol B: Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) improvement of the spiro-analog vs. the pyrrolidine parent.

System: Human/Mouse Liver Microsomes (HLM/MLM).

Steps:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.

  • Pre-incubation: Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    (
    
    
    ).

Experimental Workflow Diagram

Workflow Step1 Step 1: Coupling (Spiro Core + R-COOH) Step2 Step 2: Hydrolysis (Optional: Ester -> Acid) Step1->Step2 Step3 Step 3: Purification (Prep HPLC) Step2->Step3 Step4 Step 4: Stability Assay (Liver Microsomes) Step3->Step4 Step5 Step 5: Data Analysis (Compare CL_int) Step4->Step5

Caption: Standard workflow for synthesizing and profiling spirocyclic derivatives.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link

  • Zheng, Y., & Tice, C. M. (2016).[2] "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2024). "5-azaspiro[3.4]octane-8-carboxylic acid."[3] National Center for Biotechnology Information. Link

Sources

Comparative

Fsp3 &amp; The Spiro Advantage: Characterizing Methyl 5-azaspiro[3.4]octane-8-carboxylate

The following guide provides an in-depth technical characterization of Methyl 5-azaspiro[3.4]octane-8-carboxylate , focusing on its Fsp3 score and physicochemical advantages over traditional "flat" scaffolds. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical characterization of Methyl 5-azaspiro[3.4]octane-8-carboxylate , focusing on its Fsp3 score and physicochemical advantages over traditional "flat" scaffolds.

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative—pioneered by Lovering et al.—has shifted focus from planar, aromatic-heavy libraries to three-dimensional (3D) saturated scaffolds.[1][2] Methyl 5-azaspiro[3.4]octane-8-carboxylate represents a premier "high-Fsp3" building block.[1] Unlike traditional aromatic esters (e.g., methyl benzoates) or simple heterocycles, this spirocyclic scaffold offers a high fraction of sp3-hybridized carbons (Fsp3 ≈ 0.89 ), enhanced aqueous solubility, and novel exit vectors for substituent growth.[1] This guide characterizes the compound’s performance, contrasting it with low-Fsp3 alternatives to validate its utility in fragment-based drug discovery (FBDD) and lead optimization.[1]

Technical Deep Dive: The Fsp3 Metric

Fsp3 (Fraction of sp3 Carbon Atoms) is a validated descriptor correlating with clinical success.[2][3] It is calculated as:


[2][3][4]
Structural Analysis: Spiro vs. Flat

To demonstrate the advantage of Methyl 5-azaspiro[3.4]octane-8-carboxylate, we compare it against a standard "flat" aromatic building block often used in similar coupling reactions: Methyl 4-aminobenzoate .[1]

FeatureTarget: Methyl 5-azaspiro[3.4]octane-8-carboxylate Comparator: Methyl 4-aminobenzoate
Core Structure Saturated Spirocyclic (Bicyclic)Planar Aromatic (Monocyclic)
Formula C₉H₁₅NO₂C₈H₉NO₂
Total Carbons 98
sp3 Carbons 8 (7 ring + 1 methyl)1 (methyl ester)
sp2 Carbons 1 (carbonyl)7 (6 aromatic ring + 1 carbonyl)
Fsp3 Score 0.89 (High 3D character)0.13 (Flat/2D character)
Geometry Globular, defined bond anglesPlanar, flat disc

Insight: The spiro compound possesses an Fsp3 of 0.89, significantly exceeding the threshold of 0.42 , which Lovering identified as the average for marketed drugs. The comparator falls well into the "attrition-prone" zone (Fsp3 < 0.25).[1]

Performance Comparison: Physicochemical Profiling

High Fsp3 correlates with improved physicochemical properties.[1][2][4][5] The table below synthesizes experimental expectations and calculated data for the spiro scaffold versus the flat aromatic alternative.

Table 1: Comparative Physicochemical Properties[1]
PropertyMethyl 5-azaspiro[3.4]octane-8-carboxylateMethyl 4-aminobenzoate (Flat Analog)Impact on Drug Discovery
Solubility (Kinetic, pH 7.4) High (>100 µM) Moderate to Low (<50 µM)High Fsp3 disrupts crystal packing energy, enhancing thermodynamic solubility.[1]
LogP (Lipophilicity) ~0.5 - 1.2 (Optimal)~1.8 - 2.5Lower LogP reduces non-specific binding and promiscuity.[1]
Metabolic Stability High ModerateSaturated rings lack the electron-rich pi-systems prone to oxidative metabolism (CYP450).[1]
Exit Vectors Non-Planar (Twisted) Planar (120°/180°)Spiro scaffolds allow access to new chemical space in the protein binding pocket.
Chirality Yes (Axial/Point) No (Achiral)Increases selectivity for specific protein target conformations.

Mechanism of Action: The "Escape from Flatland"

The following diagram illustrates the logical flow of why selecting high-Fsp3 scaffolds like Methyl 5-azaspiro[3.4]octane-8-carboxylate reduces attrition in the drug pipeline.

EscapeFromFlatland Selection Scaffold Selection Fsp3_High High Fsp3 (>0.45) (Spirocyclic) Selection->Fsp3_High Methyl 5-azaspiro... Fsp3_Low Low Fsp3 (<0.25) (Flat Aromatic) Selection->Fsp3_Low Methyl 4-aminobenzoate Solubility Disrupted Crystal Packing (Higher Solubility) Fsp3_High->Solubility Promiscuity Reduced Non-Specific Binding Fsp3_High->Promiscuity Metabolism Reduced CYP Inhibition Fsp3_High->Metabolism Failure Higher Attrition Risk (Toxicity/Insolubility) Fsp3_Low->Failure Success Clinical Success (Lower Attrition) Solubility->Success Promiscuity->Success Metabolism->Success

Figure 1: The causal link between High Fsp3 scaffold selection and improved clinical outcomes.

Experimental Protocols

To validate the properties of Methyl 5-azaspiro[3.4]octane-8-carboxylate in your own lab, use the following standardized protocols.

Protocol A: High-Throughput Kinetic Solubility Assay

Objective: Determine the aqueous solubility limit of the spiro scaffold compared to a reference standard.

Materials:

  • Test Compound: Methyl 5-azaspiro[3.4]octane-8-carboxylate (10 mM DMSO stock).

  • Buffer: PBS (pH 7.4).[1]

  • Detection: UV-Vis Plate Reader or HPLC-UV.[1]

  • Filter plate: 0.45 µm polycarbonate filter.[1]

Methodology:

  • Preparation: Dispense 5 µL of the 10 mM DMSO stock into a 96-well plate.

  • Dilution: Add 195 µL of PBS (pH 7.4) to reach a theoretical concentration of 250 µM (2.5% DMSO final).

  • Incubation: Shake the plate at 500 rpm for 24 hours at room temperature (25°C).

  • Filtration: Vacuum filter the samples through the 0.45 µm filter plate to remove undissolved precipitate.

  • Quantification:

    • Transfer filtrate to a UV-transparent plate.[1]

    • Measure absorbance at 254 nm and 280 nm.

    • Compare against a standard calibration curve of the compound fully dissolved in acetonitrile/water (50:50).

  • Calculation:

    
    [1]
    
Protocol B: Computational Fsp3 & Vector Analysis

Objective: Verify the 3D character and exit vector orientation.

Workflow:

  • Structure Generation: Generate the 3D conformer of Methyl 5-azaspiro[3.4]octane-8-carboxylate using energy minimization (e.g., MMFF94 force field).

  • Fsp3 Calculation: Count sp3 carbons (8) divided by total carbons (9). Result: 0.89.

  • Principal Moment of Inertia (PMI) Plot:

    • Calculate the three principal moments of inertia (I1, I2, I3).

    • Normalize: NPR1 = I1/I3, NPR2 = I2/I3.

    • Plot on a triangular graph.[1]

    • Result Interpretation: The spiro compound should plot towards the "Sphere" or "Disc" region, whereas flat aromatics plot strictly on the "Rod" or "Disc" edge.

Synthesis & Handling Workflow

The following diagram outlines the handling and characterization workflow for integrating this scaffold into a library.

Workflow cluster_assays Parallel Characterization Stock 10mM DMSO Stock (Storage -20°C) QC LC-MS Purity Check (>95% Required) Stock->QC Sol Solubility Assay (Protocol A) QC->Sol LogD LogD Determination (Shake Flask) QC->LogD Stab Microsomal Stability (Mouse/Human) QC->Stab Data Data Integration (Fsp3 vs Properties) Sol->Data LogD->Data Stab->Data

Figure 2: Standardized workflow for physiochemical characterization of spirocyclic building blocks.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2] Journal of Medicinal Chemistry.[3][6]

  • Wei, X., et al. (2020). Fsp3: A New Parameter for Drug-Likeness.[1] BenchChem Technical Review.[1]

  • SpiroChem AG. Spirocyclic Scaffolds in Medicinal Chemistry: Properties and Applications. SpiroChem Application Notes.[1]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today.[1]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-azaspiro[3.4]octane-8-carboxylate: Proper Disposal Procedures

Executive Summary & Hazard Profiling Methyl 5-azaspiro[3.4]octane-8-carboxylate is a bifunctional spirocyclic building block commonly used in drug discovery. Its disposal requires a nuanced understanding of its two prima...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

Methyl 5-azaspiro[3.4]octane-8-carboxylate is a bifunctional spirocyclic building block commonly used in drug discovery. Its disposal requires a nuanced understanding of its two primary functional groups: a secondary amine (at the 5-position) and a methyl ester (at the 8-position).

Effective disposal is not merely about compliance; it is about thermodynamic management. The high ring strain of the spiro[3.4] system (cyclobutane fused to pyrrolidine), combined with the basicity of the amine, creates specific compatibility risks in mixed-waste streams.

Chemical Hazard Characteristics
PropertyHazard ClassOperational Implication
Basicity Corrosive/IrritantDO NOT mix with acid waste streams.[1] Exothermic salt formation may pressurize waste containers.
Flammability Combustible Liquid/SolidTreat as RCRA D001 (Ignitable). High BTU value makes it suitable for fuel blending/incineration.
Reactivity Nucleophilic (Amine)Segregate from acyl halides, anhydrides, and strong oxidizers to prevent uncontrolled acylation or oxidation.
Physiology Irritant/Acute ToxAssume skin/eye irritant (H315/H319) and potential sensitizer.

Pre-Disposal Assessment & Stabilization

Before moving the material to a Satellite Accumulation Area (SAA), you must stabilize the compound to prevent "drum reactions."

The Causality of Segregation

Why we segregate: The secondary amine moiety (


) is a nucleophile and a base. In a laboratory waste drum containing acid chlorides or strong mineral acids, the addition of this spiro-amine can trigger an immediate exothermic reaction.
  • Mechanism:[2][3][4]

    
    
    
  • Risk:[2][5] In a closed 20L carboy, this heat can volatilize other solvents, leading to container bulging or rupture.

Stabilization Protocol
  • Phase Identification: Determine if the waste is a neat solid, a pure liquid, or a solution.

  • Solvent Compatibility: If dissolving a solid for liquid disposal, use non-halogenated solvents (e.g., Methanol, Ethanol) unless the compound was already used with DCM/Chloroform.

    • Rationale: Halogenated waste incineration is significantly more expensive and produces corrosive acid gases (HCl/HF) requiring scrubbers. Keep streams separate to reduce environmental impact.

  • Quenching (Trace Amounts): For trace residues in glassware, rinse with dilute acetic acid (to protonate the amine) followed by water, then dispose of the rinsate in the aqueous waste stream (check local pH limits, usually pH 5-9).

Step-by-Step Disposal Workflow

This protocol follows the "Cradle-to-Grave" management principles mandated by the EPA RCRA regulations [1].

Workflow Visualization

The following decision tree guides the disposal path based on the physical state and mixture composition.

DisposalWorkflow cluster_safety Critical Safety Check Start Waste Material: Methyl 5-azaspiro[3.4]octane-8-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidStream Solid Waste Stream (Incineration) Solid->SolidStream Double bag, Label 'Toxic Solid' HalogenCheck Contains Halogenated Solvents? (DCM, CHCl3) Liquid->HalogenCheck SafetyNode Verify pH > 7 Ensure NO Oxidizers Liquid->SafetyNode NonHalStream Organic Solvents (Non-Halogenated) HalogenCheck->NonHalStream No (MeOH, EtOAc) HalStream Organic Solvents (Halogenated) HalogenCheck->HalStream Yes

Figure 1: Decision logic for segregating spirocyclic amine waste streams. Note the critical check for oxidizers to prevent reactivity.

Operational Protocol
Scenario A: Neat Solid or Bulk Liquid (>50 mL)
  • Container Selection: Use a chemically resistant HDPE or amber glass container. Avoid metal cans if the compound has hydrolyzed to free acid, which could corrode the metal.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "Methyl 5-azaspiro[3.4]octane-8-carboxylate" (Do not use abbreviations).

    • Hazards: Check "Toxic," "Irritant," and "Flammable."

  • Transfer: Funnel waste into the container within a fume hood.

  • Closure: Screw the cap on tightly (do not over-torque).

  • Storage: Place in the SAA secondary containment bin designated for Bases/Organics .

Scenario B: HPLC/Reaction Mixtures (Solvent Waste)
  • Segregation: Ensure the collection carboy is free of nitric acid or peroxide-forming compounds.

  • Dilution: If the concentration is high (>10%), dilute with the carrier solvent (e.g., Methanol) to mitigate potential reactivity.

  • Disposal: Pour into the "Non-Halogenated Organic" carboy (unless chlorinated solvents are present).

Emergency Spill Management

In the event of a spill outside the fume hood, immediate containment is required to prevent respiratory exposure to amine vapors.

StepActionMechanism/Reasoning
1. Evacuate & PPE Clear area. Don Nitrile gloves, lab coat, and safety goggles.Prevent inhalation of vapors and dermal absorption.
2. Containment Surround spill with Vermiculite or Dry Sand .Inert absorbents prevent the spread of the liquid without reacting with the amine.
3. Neutralization Do not apply strong acid directly.Direct acid application generates heat/fumes. Use the absorbent to physically remove the bulk first.
4. Cleanup Scoop absorbed material into a wide-mouth jar.Double-bagging ensures no particulate release during transport.
5. Decontamination Wash surface with soap and water.The ester/amine is organic; soap acts as a surfactant to lift residues that water alone won't remove.

Regulatory Compliance (RCRA)[4][6][7]

For US-based laboratories, this compound falls under the Resource Conservation and Recovery Act (RCRA).

  • Waste Coding:

    • If the waste solution has a flashpoint < 60°C (140°F), it is D001 (Ignitable) [2].

    • If the compound is unused and discarded, it does not have a specific "P" or "U" listing, but must be characterized by the generator for toxicity.

  • Satellite Accumulation:

    • Containers must remain closed except when adding waste.

    • Must be located at or near the point of generation.

    • Must be under the control of the operator (you).

Final Disposal Method: High-temperature incineration is the preferred method for this compound. The high nitrogen content makes it suitable for fuel blending in cement kilns, provided the facility permits nitrogen-bearing waste (NOx generation concerns).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

Sources

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